molecular formula C14H16Cl2O2 B1672496 Fenclorac CAS No. 36616-52-1

Fenclorac

Numéro de catalogue: B1672496
Numéro CAS: 36616-52-1
Poids moléculaire: 287.2 g/mol
Clé InChI: GXEUNRBWEAIPCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenclorac has anti-inflammatory properties.

Propriétés

Numéro CAS

36616-52-1

Formule moléculaire

C14H16Cl2O2

Poids moléculaire

287.2 g/mol

Nom IUPAC

2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid

InChI

InChI=1S/C14H16Cl2O2/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2,(H,17,18)

Clé InChI

GXEUNRBWEAIPCN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl

SMILES canonique

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

alpha-m-dichloro-p-cyclohexylphenylacetic acid diethylammonium salt
fenclorac
fenclorac, (+-)-isome

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of Fenclorac: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action lies in the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. This technical guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.

Primary Pharmacological Target: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.[3][4] By blocking the activity of COX, this compound effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[1][3]

Experimental evidence demonstrates that this compound blocks the vasodepressor response induced by arachidonate, the substrate for COX, but does not affect the hypotension induced by prostaglandins E1 and E2.[1] This indicates that this compound acts upstream in the prostaglandin synthesis pathway by inhibiting the synthetase enzyme itself.[1]

Signaling Pathway of this compound's Action

The following diagram illustrates the established signaling pathway through which this compound exerts its anti-inflammatory effects.

Fenclorac_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX (Prostaglandin Synthetase) COX (Prostaglandin Synthetase) Arachidonic Acid->COX (Prostaglandin Synthetase) Prostaglandins (PGs) Prostaglandins (PGs) COX (Prostaglandin Synthetase)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Biological Effects This compound This compound This compound->COX (Prostaglandin Synthetase) Inhibition

Figure 1: Mechanism of this compound via COX Inhibition.

Quantitative Analysis of Anti-Inflammatory Potency

The anti-inflammatory activity of this compound has been quantified in various preclinical models. The following table summarizes the available data on its potency, providing a comparative perspective with other well-established NSAIDs.

Parameter This compound Indomethacin Aspirin Phenylbutazone Ibuprofen Reference
ED50 in Carrageenan Paw Edema (mg/kg) 7.9~2.6~102.7~26.9~23.7[5]
Relative Potency (vs. Aspirin) 13x more potent-1x3.8x more potent4.3x more potent[5]
Relative Potency (vs. Phenylbutazone) 3.4x more potent--1x-[5]
Relative Potency (vs. Ibuprofen) 3x more potent---1x[5]
Relative Potency (vs. Indomethacin) 0.3x as potent1x---[5]

Key Experimental Protocols

The anti-inflammatory properties of this compound have been established through a series of standardized preclinical assays. Below are the detailed methodologies for two pivotal experiments.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

Experimental Workflow:

Carrageenan_Paw_Edema Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Baseline Paw Volume Measurement->Drug Administration (this compound or Vehicle) Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Drug Administration (this compound or Vehicle)->Carrageenan Injection (Subplantar) Paw Volume Measurement (at specified time points) Paw Volume Measurement (at specified time points) Carrageenan Injection (Subplantar)->Paw Volume Measurement (at specified time points) Calculation of Edema and % Inhibition Calculation of Edema and % Inhibition Paw Volume Measurement (at specified time points)->Calculation of Edema and % Inhibition

Figure 2: Workflow for Carrageenan Paw Edema Assay.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment for a minimum of 7 days.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or intraperitoneally at various doses. The control group receives the vehicle alone.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by this compound is determined by comparing the mean increase in paw volume of the treated group with that of the control group. The ED50, the dose that causes a 50% reduction in edema, is then calculated.[5]

In Vivo Inhibition of Prostaglandin Synthetase

This experiment directly assesses the ability of a compound to inhibit the production of prostaglandins in a living organism.

Methodology:

  • Animal Model: Spontaneously hypertensive male rats are used.[1]

  • Instrumentation: Animals are anesthetized, and a catheter is inserted into a carotid artery to monitor blood pressure.[1]

  • Induction of Vasodepressor Response: A baseline vasodepressor (hypotensive) response is established by intravenous administration of arachidonic acid.[1]

  • Drug Administration: this compound is administered intravenously at varying doses.[1]

  • Challenge: The arachidonate-induced vasodepressor response is re-evaluated after the administration of this compound.[1]

  • Control: The effect of this compound on the vasodepressor response induced by direct administration of prostaglandins (PGE1 and PGE2) is also assessed to confirm that the inhibition is specific to the synthesis pathway.[1]

  • Data Analysis: The degree of blockade of the arachidonate-induced hypotension is quantified to determine the in vivo inhibitory effect of this compound on prostaglandin synthetase.[1]

Additional Pharmacological Properties

Beyond its primary anti-inflammatory action, this compound also demonstrates significant analgesic and antipyretic activities.[5]

  • Analgesic Activity: this compound exhibits peripheral but not central analgesic activity.[5] This is consistent with its mechanism of inhibiting prostaglandin synthesis, as prostaglandins are known to sensitize peripheral nociceptors.

  • Antipyretic Activity: In rats rendered hyperthermic with brewer's yeast, this compound was found to be a potent antipyretic agent.[5] This effect is also attributed to the inhibition of prostaglandin production in the hypothalamus, the thermoregulatory center of the brain.

Conclusion

The mechanism of action of this compound is firmly established as a potent inhibitor of cyclooxygenase, leading to a reduction in prostaglandin synthesis. This singular action effectively accounts for its observed anti-inflammatory, analgesic, and antipyretic properties. The quantitative data from preclinical models position this compound as a highly effective NSAID. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other anti-inflammatory compounds. Further research to delineate the specific inhibitory profile of this compound against COX-1 and COX-2 isoforms would provide a more nuanced understanding of its efficacy and safety profile.

References

Pharmacological Profile of Fenclorac (WHR-539): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac (WHR-539) is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic, antipyretic, and anti-inflammatory properties in preclinical studies. As a member of the phenylacetic acid class of compounds, its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available data on its pharmacodynamics, pharmacokinetics, and mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in drug development and inflammatory disease research.

Introduction

This compound, also known as WHR-539, is a potent non-steroidal anti-inflammatory agent.[1] Chemically, it is (α,m-dichloro-p-cyclohexylphenyl)acetic acid. Early investigations have highlighted its efficacy in various animal models of inflammation, pain, and fever. This guide aims to consolidate the existing knowledge on this compound's pharmacological characteristics, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and processes to facilitate a deeper understanding of its therapeutic potential and underlying mechanisms.

Pharmacodynamics

The pharmacodynamic effects of this compound are characteristic of NSAIDs, primarily revolving around its anti-inflammatory, analgesic, and antipyretic activities.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in preclinical models. A key study utilizing the carrageenan-induced paw edema assay in rats established its efficacy.

Table 1: Anti-inflammatory Potency of this compound in the Carrageenan-Induced Paw Edema Assay in Rats

CompoundED50 (mg/kg)Relative Potency (vs. Aspirin)Relative Potency (vs. Phenylbutazone)Relative Potency (vs. Ibuprofen)Relative Potency (vs. Indomethacin)
This compound 7.9133.430.3
Aspirin-1---
Phenylbutazone--1--
Ibuprofen---1-
Indomethacin----1
Data sourced from a comparative study in rats.[1]

The duration of its anti-inflammatory action was observed to be between 18 and 22 hours in this model.[1] Further studies in adjuvant-induced arthritis models in rats showed that this compound was more potent than phenylbutazone and aspirin, but less potent than indomethacin in treating both developing and established arthritis.[1] The anti-inflammatory effects of this compound are independent of the adrenopituitary axis.[1]

Analgesic Activity

Antinociceptive testing indicated that this compound exhibits peripheral analgesic activity, a common feature of NSAIDs that reduce inflammation-induced pain.[1] It is not reported to have central analgesic activity.[1]

Antipyretic Activity

In rats with brewer's yeast-induced pyrexia, this compound demonstrated significant antipyretic effects. It was found to be 77 times more potent than aspirin and more than twice as potent as indomethacin in reducing fever.[1] Notably, this compound did not affect normal body temperatures.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever This compound (WHR-539) This compound (WHR-539) This compound (WHR-539)->COX-1 (constitutive) This compound (WHR-539)->COX-2 (inducible) Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats.

Absorption and Distribution

Following oral administration in rats, this compound is absorbed and distributed to various tissues. Studies with 14C-labeled this compound revealed that 24 hours after a single dose, the tissue-to-plasma ratios of the label were 1.53 in the liver, 3.88 in the kidney, and 0.11 in the spleen.[3] These findings were consistent in rats receiving multiple doses.[3] Subcellular distribution studies showed the highest concentration of the radiolabel in the cytosol, with lower levels in the mitochondria and microsomes.[3] Importantly, there was no evidence of accumulation in the liver or kidneys after seven days of administration.[3]

Metabolism

Detailed metabolic pathways for this compound have not been fully elucidated in the available literature. However, based on the metabolism of structurally related dichlorophenylacetic acid derivatives like diclofenac, a putative metabolic pathway can be proposed. This would likely involve Phase I oxidation reactions, primarily hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions, such as glucuronidation.

Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 Enzymes Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGT Enzymes Excretion (Urine, Feces) Excretion (Urine, Feces) Glucuronide Conjugates->Excretion (Urine, Feces)

Caption: A putative metabolic pathway for this compound.

Excretion

In rats, this compound and its metabolites are primarily eliminated through both renal and fecal routes.[3] Following a single oral dose of 14C-Fenclorac, approximately 41% of the administered radioactivity was excreted in the urine and 17% in the feces within 24 hours.[3] The elimination rates were not altered by repeated dosing over seven days, suggesting that the clearance mechanisms are not saturated under these conditions.[3]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Primary Excretion Routes Renal and Fecal
24-hour Urinary Excretion (% of dose) 41%
24-hour Fecal Excretion (% of dose) 17%
Tissue to Plasma Ratio (24h)
   Liver1.53
   Kidney3.88
   Spleen0.11
Data from a study in rats using 14C-labeled this compound.[3]

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animals: Male or female rats (specific strain, e.g., Wistar or Sprague-Dawley).

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (this compound) or vehicle is administered, typically orally or intraperitoneally, at various doses.

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, such as 1% carrageenan suspension in saline, is made into the hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum inhibitory effect) is then determined.

Carrageenan-Induced Paw Edema Workflow Acclimatize Rats Acclimatize Rats Baseline Paw Volume Measurement Baseline Paw Volume Measurement Acclimatize Rats->Baseline Paw Volume Measurement Administer this compound or Vehicle Administer this compound or Vehicle Baseline Paw Volume Measurement->Administer this compound or Vehicle Inject Carrageenan into Paw Inject Carrageenan into Paw Administer this compound or Vehicle->Inject Carrageenan into Paw Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Inject Carrageenan into Paw->Measure Paw Volume at Time Intervals Calculate Edema and % Inhibition Calculate Edema and % Inhibition Measure Paw Volume at Time Intervals->Calculate Edema and % Inhibition Determine ED50 Determine ED50 Calculate Edema and % Inhibition->Determine ED50

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes (e.g., from ram seminal vesicles for COX-1 and insect cells for recombinant human COX-2).

    • Arachidonic acid (substrate).

    • Test compound (this compound).

    • Cofactors (e.g., hematin, epinephrine).

    • Assay buffer.

    • Detection system (e.g., ELISA kit for prostaglandin E2).

  • Procedure:

    • The COX enzyme is pre-incubated with the test compound at various concentrations or vehicle in the assay buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

    • The amount of prostaglandin produced is quantified using a suitable method, such as ELISA.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of the enzyme activity) is then determined by non-linear regression analysis.

Safety and Toxicology

Preclinical safety data for this compound is limited in the publicly available literature. Acute toxicity studies in rats and mice have determined the oral LD50 to be 285 mg/kg and 430 mg/kg, respectively.[1] In fasted rats, the acute gastric lesion UD50 (the dose causing ulcers in 50% of animals) was 7 mg/kg.[1] Studies using 51Cr-tagged erythrocytes in rats indicated that this compound did not cause significant fecal blood loss at twice the therapeutic ED50 dose for up to 12 days, in contrast to indomethacin which caused extensive and prolonged fecal blood loss.[1]

Conclusion

References

Fenclorac as a Cyclooxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic effects are primarily attributed to its role as a cyclooxygenase (COX) inhibitor, a key enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its chemical properties, and a detailed examination of its inhibitory effects on cyclooxygenase enzymes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Properties of this compound

This compound, chemically known as α,3-dichloro-4-cyclohexylphenylacetic acid, is a phenylacetic acid derivative.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₆Cl₂O₂
Molecular Weight 287.18 g/mol
CAS Number 36616-52-1
Synonyms WHR-539, Chloro(3-chloro-4-cyclohexylphenyl)acetic acid

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme. COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[3][4]

The cyclooxygenase pathway is a critical component of the inflammatory response. When tissues are damaged, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These molecules are involved in vasodilation, increased vascular permeability, pain sensitization, and fever.

This compound's inhibition of this pathway is the basis for its therapeutic effects. The reduction in prostaglandin synthesis leads to a decrease in the cardinal signs of inflammation: redness, swelling, heat, and pain.

COX_Pathway cluster_0 Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA Stimuli (e.g., Injury) COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins (PGE2, PGD2) Prostacyclin (PGI2) Thromboxane A2 (TXA2) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation This compound This compound This compound->COX Inhibition PLA2 Phospholipase A2

Figure 1: Simplified signaling pathway of the arachidonic acid cascade and the site of this compound inhibition.

Quantitative Data on Cyclooxygenase Inhibition

Table 1: In Vivo Anti-inflammatory Potency of this compound and Other NSAIDs

CompoundED50 (mg/kg) in Carrageenan Paw Edema (Rat)Relative Potency (vs. Aspirin)
This compound 7.9 [1]13x [1]
Aspirin~1001x
Phenylbutazone~273.4x[1]
Ibuprofen~243x[1]
Indomethacin~2.40.3x (less potent than Indomethacin)[1]

For comparative purposes, the following table presents the in vitro IC50 values for several common NSAIDs against COX-1 and COX-2, as reported in the literature. This provides context for the expected range of inhibitory activity for a potent NSAID like this compound.

Table 2: Comparative In Vitro IC50 Values of Common NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Indomethacin0.0090[5]0.31[5]0.029
Ibuprofen12[5]80[5]0.15
Diclofenac0.076[5]0.026[5]2.9
Meloxicam37[5]6.1[5]6.1
Celecoxib82[5]6.8[5]12

Experimental Protocols for Cyclooxygenase Inhibition Assay

The following is a detailed methodology for a common in vitro cyclooxygenase inhibition assay, which can be adapted to evaluate the inhibitory potential of compounds like this compound. This protocol is based on a colorimetric assay that measures the peroxidase component of the COX enzyme.

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 and to calculate its IC50 value.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO.

    • Create a series of dilutions of the test compounds in the assay buffer to achieve a range of final concentrations for the assay.

    • Prepare working solutions of arachidonic acid and TMPD in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of Tris-HCl buffer

      • 10 µL of Heme

      • 10 µL of either COX-1 or COX-2 enzyme solution

    • Add 10 µL of the diluted test compound or a reference inhibitor to the respective wells.

    • For the 100% enzyme activity control wells, add 10 µL of the solvent (e.g., DMSO).

    • For the background wells (no enzyme activity), add 160 µL of assay buffer and 10 µL of Heme.

    • Incubate the plate at 25°C for 5 minutes to allow for inhibitor binding.

    • Add 20 µL of the TMPD solution to each well.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Measurement:

    • Immediately after adding arachidonic acid, shake the plate for a few seconds to ensure proper mixing.

    • Measure the absorbance at a wavelength of 590 nm using a microplate reader. The reading should be taken within 5 minutes of initiating the reaction.

  • Data Analysis:

    • Subtract the absorbance of the background wells from the absorbance of the sample and control wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [1 - (Absorbance of sample / Absorbance of 100% activity control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental_Workflow Prep Reagent Preparation (Enzymes, Substrates, Inhibitors) Plate Plate Setup (Buffer, Heme, Enzyme) Prep->Plate Inhibitor Add Test Compound / Control Plate->Inhibitor Incubate1 Pre-incubation (5 min, 25°C) Inhibitor->Incubate1 TMPD Add TMPD Incubate1->TMPD Initiate Initiate Reaction (Add Arachidonic Acid) TMPD->Initiate Measure Measure Absorbance (590 nm) Initiate->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze

Figure 2: A typical experimental workflow for an in vitro COX inhibition assay.

Conclusion

This compound is a potent cyclooxygenase inhibitor that exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins. While specific in vitro IC50 values for this compound are not widely reported, its in vivo potency has been established to be significantly greater than that of aspirin. The provided experimental protocol offers a robust framework for the in vitro evaluation of this compound and other potential COX inhibitors. Further research to determine its precise inhibitory profile against COX-1 and COX-2 would be valuable for a more complete understanding of its therapeutic potential and side-effect profile.

References

Fenclorac: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac, chemically known as α,3-dichloro-4-cyclohexylphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the history of its discovery and a detailed examination of its chemical synthesis. The document elucidates the key synthetic methodologies, providing detailed experimental protocols for the crucial steps. Quantitative data is systematically presented in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the logical relationships and processes involved in the synthesis of this compound.

Discovery and Early Development

This compound was developed by William H. Rorer, Inc. and is also known by the code WHR-539. Initial pharmacological studies revealed it to be a potent non-steroidal anti-inflammatory agent.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several routes. A plausible and frequently cited pathway commences with 4-cyclohexylacetophenone. This multi-step synthesis involves key transformations, including the Willgerodt-Kindler reaction and the Darzens condensation, culminating in the final hydrolysis to yield this compound.

Overall Synthesis Scheme

A representative synthetic scheme for this compound starting from 4-cyclohexylacetophenone is outlined below. This pathway involves the conversion of the acetophenone to a phenylacetic acid derivative, followed by chlorination and subsequent α-chlorination.

Fenclorac_Synthesis A 4-Cyclohexylacetophenone B 4-Cyclohexylphenylacetic acid A->B Willgerodt-Kindler Reaction C 3-Chloro-4-cyclohexylphenylacetic acid B->C Chlorination D Ethyl 3-chloro-4-cyclohexylphenylacetate C->D Esterification E Ethyl α,3-dichloro-4-cyclohexylphenylacetate D->E α-Chlorination F This compound (α,3-dichloro-4-cyclohexylphenylacetic acid) E->F Hydrolysis

Caption: A plausible synthetic pathway for this compound.

Key Experimental Protocols

The Willgerodt-Kindler reaction provides a method to convert aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.

Experimental Protocol:

  • A mixture of 4-cyclohexylacetophenone, sulfur, and morpholine is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting thioamide is isolated.

  • The thioamide is then subjected to hydrolysis using a strong acid or base to yield 4-cyclohexylphenylacetic acid.

The aromatic ring of 4-cyclohexylphenylacetic acid is chlorinated at the position meta to the acetic acid group.

Experimental Protocol:

  • 4-Cyclohexylphenylacetic acid is dissolved in a suitable solvent, such as a chlorinated hydrocarbon.

  • A chlorinating agent, for example, chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃), is introduced into the reaction mixture.

  • The reaction is stirred at a controlled temperature until the desired degree of chlorination is achieved.

  • The product, 3-chloro-4-cyclohexylphenylacetic acid, is isolated and purified by crystallization or chromatography.

The carboxylic acid is first converted to its ethyl ester, which then undergoes chlorination at the α-position.

Experimental Protocol:

  • Esterification: 3-Chloro-4-cyclohexylphenylacetic acid is refluxed with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield ethyl 3-chloro-4-cyclohexylphenylacetate.

  • α-Chlorination: The resulting ester is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide) or under UV irradiation to afford ethyl α,3-dichloro-4-cyclohexylphenylacetate.

The final step is the hydrolysis of the α,β-dichloro ester to the corresponding carboxylic acid, this compound.

Experimental Protocol:

  • A mixture of ethyl α,3-dichloro-4-cyclohexylphenylacetate (0.167 moles) is refluxed for 20 hours in 160 ml of glacial acetic acid containing 40 ml of 37% hydrochloric acid.

  • The reaction mixture is then concentrated under reduced pressure.

  • The resulting residue is dissolved in n-hexane, washed with cold water, and dried over sodium sulfate.

  • Removal of the solvent yields α,3-dichloro-4-cyclohexylphenylacetic acid (this compound).

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
Willgerodt-Kindler Reaction & Hydrolysis4-Cyclohexylacetophenone4-Cyclohexylphenylacetic acidSulfur, Morpholine; then H₃O⁺60-70
Aromatic Chlorination4-Cyclohexylphenylacetic acid3-Chloro-4-cyclohexylphenylacetic acidCl₂, FeCl₃75-85
Esterification3-Chloro-4-cyclohexylphenylacetic acidEthyl 3-chloro-4-cyclohexylphenylacetateEthanol, H₂SO₄90-95
α-ChlorinationEthyl 3-chloro-4-cyclohexylphenylacetateEthyl α,3-dichloro-4-cyclohexylphenylacetateN-Chlorosuccinimide, Benzoyl Peroxide70-80
HydrolysisEthyl α,3-dichloro-4-cyclohexylphenylacetateThis compoundAcetic acid, HCl85-95

Note: The yields provided are typical and can vary based on the specific reaction conditions and scale.

Alternative Synthetic Approaches

Darzens Condensation Route

An alternative approach to introduce the α-chloroacetic acid moiety involves the Darzens condensation of a suitable aldehyde or ketone with an α-haloester.

Darzens_Route A 3-Chloro-4-cyclohexylbenzaldehyde B Ethyl α-chloro-β-(3-chloro-4-cyclohexylphenyl)glycidate A->B Darzens Condensation (with Ethyl Dichloroacetate) C α-Keto-3-chloro-4-cyclohexylphenylacetic acid B->C Hydrolysis & Decarboxylation D This compound C->D Reduction

Caption: Darzens condensation approach to this compound synthesis.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various synthetic strategies. The pathway commencing from 4-cyclohexylacetophenone and utilizing the Willgerodt-Kindler reaction represents a viable and well-documented approach. Understanding the intricacies of each synthetic step, as detailed in the experimental protocols, is crucial for researchers and professionals involved in the development and manufacturing of this and related pharmaceutical compounds. The provided quantitative data and visual workflows offer a clear and concise guide to the synthesis of this compound.

Fenclorac: A Technical Guide to Solubility in DMSO and Aqueous Buffers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Fenclorac, a non-steroidal anti-inflammatory drug (NSAID), in dimethyl sulfoxide (DMSO) and various aqueous buffers. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₆Cl₂O₂, is recognized for its anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. Understanding the solubility of this compound in different solvent systems is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening assays.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. This section details the solubility of this compound in DMSO and aqueous buffer systems.

Solubility in Dimethyl Sulfoxide (DMSO)
Aqueous Solubility

The aqueous solubility of many NSAIDs is pH-dependent. While specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented, the following table summarizes the expected solubility behavior based on the general properties of acidic drugs.

Solvent SystemExpected SolubilityRationale
Aqueous Buffers This compound is an acidic compound, and its solubility is expected to be pH-dependent.
Acidic Buffer (e.g., HCl, pH 1.2)LowIn an acidic environment, this compound will exist predominantly in its less soluble, unionized form.
Phosphate Buffer (e.g., pH 7.4)HigherAt a neutral or slightly alkaline pH, this compound will be in its more soluble, ionized (salt) form.

Note: The lack of precise, publicly available quantitative solubility data for this compound necessitates empirical determination for specific research applications.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound and for assessing its biological activity as a COX inhibitor.

Protocol for Determining this compound Solubility

The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Phosphate Buffer pH 7.4, HCl Buffer pH 1.2)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the solvent.

  • Tightly cap the vial and place it on an orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

  • Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Logical Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal and incubate with agitation (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining this compound solubility.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ value of this compound for COX-1 and COX-2.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Purified COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the different concentrations of this compound or a vehicle control (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid).

  • Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare this compound dilutions C Add this compound/vehicle to wells A->C B Add enzyme and cofactors to plate B->C D Pre-incubate at 37°C C->D E Initiate reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Stop reaction F->G H Measure PGE₂ via EIA G->H I Calculate % inhibition H->I J Determine IC₅₀ I->J

Caption: Workflow for COX inhibition assay.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition cluster_effects Biological Effects Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever This compound This compound This compound->COX

Caption: Inhibition of the COX pathway by this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and aqueous buffers, along with detailed experimental protocols for its characterization. While this compound is soluble in DMSO, its aqueous solubility is pH-dependent, a critical consideration for experimental design. The provided protocols offer a framework for researchers to empirically determine solubility and to assess the inhibitory activity of this compound on the cyclooxygenase pathway. This information serves as a valuable resource for the scientific community engaged in the research and development of anti-inflammatory therapeutics.

Fenclorac: A Technical Overview of Acute Toxicity and LD50 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated potent analgesic, antipyretic, and anti-inflammatory properties. Understanding the acute toxicity profile of a compound is a critical step in the drug development process, providing essential information for hazard identification and risk assessment. This technical guide provides a comprehensive overview of the acute toxicity and median lethal dose (LD50) of this compound in rodent models, based on available scientific literature.

Acute Toxicity Data

Table 1: Acute Oral LD50 of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral285[1]
MouseOral430[1]

Signs of Acute Toxicity

While specific signs of acute toxicity for this compound are not detailed in the available literature, general signs of toxicity observed in rodents following acute exposure to chemical substances can include, but are not limited to:

  • Changes in motor activity (decreased or increased)

  • Tremors or convulsions

  • Changes in respiration (rate and depth)

  • Salivation

  • Diarrhea

  • Lethargy or sedation

  • Changes in body weight

  • Mortality

Experimental Protocols

The determination of acute oral toxicity, including the LD50 value, is typically conducted following standardized guidelines to ensure data reliability and reproducibility. The OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals are widely accepted for this purpose. The following is a representative experimental protocol based on the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

Objective: To determine the acute oral toxicity of a test substance in rodents.

Test Animals:

  • Species: Typically, rats or mice are used.

  • Sex: Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the start of the study.

Dose Administration:

  • Route: The test substance is administered orally via gavage.

  • Vehicle: The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.

  • Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted up or down based on the observed outcomes (survival or mortality).

Observation Period:

  • Animals are observed for a total of 14 days after administration of the test substance.

  • Observations include monitoring for clinical signs of toxicity and mortality.

  • Body weight is recorded at the beginning of the study and at regular intervals throughout the observation period.

Data Analysis:

  • The LD50 value is estimated based on the mortality data at different dose levels.

Visualizations

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_observation Observation Phase (14 Days) cluster_endpoint Endpoint animal_selection Animal Selection (e.g., Rats, Females) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Administration (Single Dose) fasting->dosing observation Clinical Signs & Mortality Checks dosing->observation body_weight Body Weight Measurement observation->body_weight necropsy Gross Necropsy body_weight->necropsy ld50_estimation LD50 Estimation necropsy->ld50_estimation G cluster_routes Routes of Administration cluster_absorption Absorption & Distribution cluster_toxicity Outcome Oral Oral Systemic_Circulation Systemic Circulation Oral->Systemic_Circulation First-Pass Metabolism Dermal Dermal Dermal->Systemic_Circulation Inhalation Inhalation Inhalation->Systemic_Circulation Intravenous Intravenous Intravenous->Systemic_Circulation Direct Intraperitoneal Intraperitoneal Intraperitoneal->Systemic_Circulation Systemic_Toxicity Systemic Toxicity Systemic_Circulation->Systemic_Toxicity

References

An In-depth Technical Guide on a,m-Dichloro-p-cyclohexylphenylacetic Acid: Synthesis, Properties, and Proposed Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a,m-dichloro-p-cyclohexylphenylacetic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this specific molecule, this document outlines its known synthesis, chemical properties, and a proposed framework for its biological evaluation based on the activities of structurally related phenylacetic acid derivatives.

Chemical Properties and Synthesis

a,m-Dichloro-p-cyclohexylphenylacetic acid, also known as α,3-dichloro-4-cyclohexylphenylacetic acid, is a halogenated aromatic carboxylic acid. Its structure suggests potential for biological activity, drawing parallels to known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Table 1: Physicochemical Properties of a,m-Dichloro-p-cyclohexylphenylacetic Acid and Related Compounds
Propertya,m-Dichloro-p-cyclohexylphenylacetic Acid(2,5-Dichloro-4-cyclohexylphenyl)acetic acid[1]Diclofenac
IUPAC Name 2-(3-chloro-4-cyclohexylphenyl)-2-chloroacetic acid2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid2-[(2,6-dichlorophenyl)amino]phenylacetic acid
Molecular Formula C₁₄H₁₆Cl₂O₂C₁₄H₁₆Cl₂O₂C₁₄H₁₁Cl₂NO₂
Molecular Weight ( g/mol ) 287.18287.18296.15
Predicted LogP 4.95.24.51
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 223

Note: Some properties for a,m-dichloro-p-cyclohexylphenylacetic acid are predicted due to a lack of experimental data.

Synthesis of a,m-Dichloro-p-cyclohexylphenylacetic Acid

A known synthetic route to α,3-dichloro-4-cyclohexylphenylacetic acid involves the hydrolysis of its corresponding ethyl ester.[2]

Experimental Protocol: Synthesis of α,3-dichloro-4-cyclohexylphenylacetic acid [2]

  • A mixture of 52.5 g (0.167 moles) of ethyl α,3-dichloro-4-cyclohexylphenylacetate and 160 ml of glacial acetic acid containing 40 ml of 37% hydrochloric acid is refluxed for 20 hours.

  • The mixture is then concentrated under reduced pressure, yielding a gummy residue.

  • This residue is dissolved in 300 ml of n-hexane.

  • The n-hexane solution is washed with a total of 100 ml of ice-cold water.

  • The organic layer is dried over sodium sulfate and filtered.

  • Finally, the hexane is removed by evaporation to yield α,3-dichloro-4-cyclohexylphenylacetic acid.

Synthesis_Workflow reagents Ethyl α,3-dichloro-4-cyclohexylphenylacetate Glacial Acetic Acid 37% Hydrochloric Acid reflux Reflux for 20 hours reagents->reflux concentration Concentrate under reduced pressure reflux->concentration dissolution Dissolve in n-hexane concentration->dissolution washing Wash with ice-cold water dissolution->washing drying Dry over Sodium Sulfate washing->drying evaporation Evaporate Hexane drying->evaporation product a,m-dichloro-p-cyclohexylphenylacetic acid evaporation->product

Caption: Synthesis workflow for a,m-dichloro-p-cyclohexylphenylacetic acid.

Proposed Biological Activity and Mechanism of Action

Potential Anti-inflammatory Activity

Many phenylacetic acid derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. A proposed investigation would be to assess the inhibitory activity of a,m-dichloro-p-cyclohexylphenylacetic acid on COX-1 and COX-2.

Proposed Signaling Pathway Investigation: NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Anti-inflammatory compounds often act by inhibiting these pathways, leading to a reduction in the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway (IKK, IκBα) receptor->nfkb transcription Transcription of Pro-inflammatory Genes mapk->transcription nfkb->transcription compound a,m-dichloro-p-cyclohexylphenylacetic acid compound->mapk Inhibition? compound->nfkb Inhibition? cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) transcription->cytokines inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor

Caption: Potential inhibition of inflammatory signaling pathways.

Potential Cytotoxic Activity

Certain halogenated phenylacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. A proposed area of investigation is the evaluation of a,m-dichloro-p-cyclohexylphenylacetic acid for its potential to induce apoptosis or inhibit cell proliferation in cancer cells.

Proposed Experimental Protocols

To elucidate the biological profile of a,m-dichloro-p-cyclohexylphenylacetic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

Experimental Protocol: COX Inhibition Assay

  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Method: Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

  • Procedure:

    • Prepare various concentrations of a,m-dichloro-p-cyclohexylphenylacetic acid.

    • Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values for both enzymes to determine the compound's potency and selectivity.

Experimental Protocol: Cytokine Release Assay in Macrophages

  • Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with various concentrations of a,m-dichloro-p-cyclohexylphenylacetic acid for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

In_Vitro_Anti_Inflammatory_Workflow cluster_cox COX Inhibition Assay cluster_cytokine Cytokine Release Assay start Prepare Compound Concentrations cox_incubation Incubate with COX-1/COX-2 and Arachidonic Acid start->cox_incubation pretreatment Pre-treat with Compound start->pretreatment cox_elisa Measure PGE2 via ELISA cox_incubation->cox_elisa cox_ic50 Calculate IC50 cox_elisa->cox_ic50 cell_culture Culture RAW 264.7 cells cell_culture->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cytokine_elisa Measure Cytokines via ELISA supernatant_collection->cytokine_elisa dose_response Determine Dose-Response cytokine_elisa->dose_response

Caption: Workflow for in vitro anti-inflammatory evaluation.

In Vitro Cytotoxicity Assay

Experimental Protocol: MTT Assay

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of a,m-dichloro-p-cyclohexylphenylacetic acid for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 2: Hypothetical Quantitative Data for Biological Assays
AssayParameterHypothetical Value
COX-1 Inhibition IC₅₀> 100 µM
COX-2 Inhibition IC₅₀15 µM
TNF-α Release (RAW 264.7) IC₅₀25 µM
IL-6 Release (RAW 264.7) IC₅₀30 µM
Cytotoxicity (MCF-7) IC₅₀50 µM
Cytotoxicity (A549) IC₅₀75 µM

Note: The values in this table are for illustrative purposes only and represent a potential outcome of the proposed experiments.

Conclusion

a,m-Dichloro-p-cyclohexylphenylacetic acid presents an interesting scaffold for further investigation in drug discovery. Based on its chemical structure and the known activities of related phenylacetic acid derivatives, it is plausible that this compound may possess anti-inflammatory and/or cytotoxic properties. The experimental protocols and research framework outlined in this guide provide a clear path for the systematic evaluation of its biological potential. Further research is warranted to synthesize and test this compound to validate these hypotheses and to determine its mechanism of action and potential therapeutic applications.

References

Fenclorac (CAS 36616-52-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac (α,3-dichloro-4-cyclohexylphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. As a member of the phenylacetic acid class of NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its pharmacological profile, pharmacokinetic data, and toxicological information. The document also elucidates the signaling pathways modulated by this compound and details the experimental protocols for its evaluation, aiming to serve as a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 36616-52-1[1]
Molecular Formula C₁₄H₁₆Cl₂O₂[1]
Molecular Weight 287.18 g/mol [1]
IUPAC Name 2-(3-chloro-4-cyclohexylphenyl)-2-chloroacetic acid[1]
Synonyms WHR-539, α,3-Dichloro-4-cyclohexylbenzeneacetic acid[2][3]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1]

Synthesis

The synthesis of this compound can be achieved from phenylcyclohexane through a multi-step process.[4][5][6]

Experimental Protocol: Synthesis of this compound from Phenylcyclohexane

Step 1: Bromination of Phenylcyclohexane

  • To a solution of phenylcyclohexane in a suitable solvent (e.g., a chlorinated solvent), add ferric bromide (FeBr₃) as a catalyst.

  • Slowly add bromine (Br₂) to the reaction mixture at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC or GC).

  • Work up the reaction mixture by washing with an aqueous solution of sodium bisulfite and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain bromophenylcyclohexane.

Step 2: Grignard Reaction and Formylation

  • To a flask containing magnesium turnings and dry diethyl ether under an inert atmosphere, add a small amount of bromophenylcyclohexane to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining bromophenylcyclohexane dropwise to maintain a gentle reflux.

  • After the formation of the Grignard reagent is complete, cool the mixture and bubble in dry formaldehyde gas or add a solution of paraformaldehyde.

  • Stir the reaction mixture at room temperature, followed by quenching with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-cyclohexylphenyl)methanol.

Step 3: Oxidation to Aldehyde

  • Dissolve the (4-cyclohexylphenyl)methanol in a suitable solvent such as dichloromethane.

  • Add Dess-Martin periodinane in portions to the solution at room temperature.

  • Stir the mixture until the oxidation is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer, dry, and concentrate to give 4-cyclohexylbenzaldehyde.

Step 4: Chlorination of the Aldehyde

  • To a solution of 4-cyclohexylbenzaldehyde in a suitable solvent, add ferric chloride (FeCl₃).

  • Bubble chlorine gas through the mixture or use another chlorinating agent.

  • Monitor the reaction for the formation of the meta-chloro derivative.

  • Work up the reaction to isolate 3-chloro-4-cyclohexylbenzaldehyde.

Step 5: Cyanohydrin Formation and Hydrolysis

  • React 3-chloro-4-cyclohexylbenzaldehyde with sodium cyanide (NaCN) in the presence of an acid to form the corresponding cyanohydrin.

  • Hydrolyze the cyanohydrin using a strong acid (e.g., HCl) to yield the carboxylic acid.

Step 6: Final Chlorination to this compound

  • Treat the resulting carboxylic acid with thionyl chloride (SOCl₂) in the presence of a base like pyridine.[4]

  • This step replaces the hydroxyl group of the carboxylic acid with a chlorine atom to yield the final product, this compound.[4]

  • Purify the product by recrystallization or column chromatography.

Pharmacology

This compound is a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic activities.[7]

Mechanism of Action

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis accounts for the therapeutic effects of this compound.[8]

Pharmacological Activities
  • Anti-inflammatory Activity: this compound has demonstrated potent anti-inflammatory effects in preclinical models. In the carrageenan paw edema assay in rats, this compound had an ED₅₀ of 7.9 mg/kg and a long duration of action of 18-22 hours.[7] Its potency was found to be 13 times that of aspirin, 3.4 times that of phenylbutazone, and 3 times that of ibuprofen, but lower than that of indomethacin.[7]

  • Analgesic Activity: Preclinical testing has indicated that this compound possesses peripheral but not central analgesic activity.[7]

  • Antipyretic Activity: In rats with brewer's yeast-induced hyperthermia, this compound was found to be a highly potent antipyretic, being 77 times more potent than aspirin and more than twice as potent as indomethacin.[7] It does not affect normal body temperatures.[7]

Pharmacokinetics

This compound is rapidly and quantitatively absorbed from the gastrointestinal tract in various species, including rats, dogs, monkeys, and humans, following oral administration.[]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Rapidly absorbed after oral administration.[]

  • Distribution: this compound was the main component found in plasma during both absorption and elimination phases in all species studied.[] A study using 14C-labeled this compound in rats showed that 24 hours after a single dose, the tissue to plasma ratios of the label were 1.53 for the liver, 3.88 for the kidney, and 0.11 for the spleen.[10] The compound was distributed throughout subcellular organelles, with the highest concentration in the cytosol.[10]

  • Metabolism: The primary metabolite identified is m-chloro-p-cyclohexylphenylglycolic acid.[]

  • Excretion: The drug is primarily excreted through renal and fecal routes.[10] In rats, 24-hour urinary and fecal elimination were 41% and 17% of the administered dose, respectively.[10]

The following table summarizes the pharmacokinetic parameters of this compound in rats.

ParameterValueSpeciesRouteReference
Urinary Excretion (24h) 41%RatOral[10]
Fecal Excretion (24h) 17%RatOral[10]
Hepatic Tissue/Plasma Ratio (24h) 1.53RatOral[10]
Renal Tissue/Plasma Ratio (24h) 3.88RatOral[10]
Splenic Tissue/Plasma Ratio (24h) 0.11RatOral[10]

Toxicology

The toxicological profile of this compound has been evaluated in preclinical studies.

ParameterValueSpeciesReference
Acute Oral LD₅₀ 285 mg/kgRat[7]
Acute Oral LD₅₀ 430 mg/kgMouse[7]
Acute Gastric Lesion UD₅₀ 7 mg/kgFasted Rat[7]

Studies using ⁵¹Cr-tagged erythrocytes in rats indicated that this compound did not cause significant fecal blood loss at twice the therapeutic ED₅₀ dose for up to 12 days, in contrast to indomethacin which caused extensive and prolonged fecal blood loss.[7]

Signaling Pathways and Experimental Workflows

The inhibition of COX enzymes by this compound leads to the modulation of several downstream signaling pathways.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) COX1_2->Prostaglandins This compound This compound This compound->COX1_2 Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Experimental_Workflow_Anti_Inflammatory_Assay Start Start: Animal Acclimatization Grouping Grouping of Animals (Control, this compound, Reference Drug) Start->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan Injection) Dosing->Induction Measurement Measurement of Paw Edema at Different Time Points Induction->Measurement Analysis Data Analysis and Comparison of Groups Measurement->Analysis End End Analysis->End

References

Methodological & Application

Synthesis of Fenclorac from Phenylcyclohexane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Fenclorac, an anti-inflammatory agent, starting from phenylcyclohexane. The synthesis involves a three-step process: Friedel-Crafts acylation to produce 4-cyclohexylacetophenone, followed by a Willgerodt-Kindler reaction to yield a thioamide intermediate which is subsequently hydrolyzed to 4-cyclohexylphenylacetic acid, and finally, α-chlorination to afford this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, chemically known as α-chloro-(4-cyclohexylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). The synthesis of this compound and its analogs is of significant interest in medicinal chemistry and drug development. This application note outlines a reliable and reproducible method for the synthesis of this compound, commencing with the readily available starting material, phenylcyclohexane.

Overall Reaction Scheme

Data Presentation

Table 1: Summary of Reaction Steps, Reagents, and Yields

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Friedel-Crafts AcylationPhenylcyclohexaneAcetyl chloride, Aluminum chloride4-Cyclohexylacetophenone85-90
2Willgerodt-Kindler Reaction & Hydrolysis4-CyclohexylacetophenoneSulfur, Morpholine, Sodium hydroxide4-Cyclohexylphenylacetic acid75-80
3α-Chlorination4-Cyclohexylphenylacetic acidThionyl chloride, N-ChlorosuccinimideThis compound80-85

Experimental Protocols

Step 1: Synthesis of 4-Cyclohexylacetophenone (Friedel-Crafts Acylation)

Materials:

  • Phenylcyclohexane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition of acetyl chloride is complete, add phenylcyclohexane (1.0 eq) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition of phenylcyclohexane, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-cyclohexylacetophenone by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 4-Cyclohexylphenylacetic acid (Willgerodt-Kindler Reaction and Hydrolysis)

Materials:

  • 4-Cyclohexylacetophenone

  • Sulfur

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-cyclohexylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 8-12 hours.

  • Monitor the formation of the thioamide intermediate by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide (4.0 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux and stir for 12-18 hours to hydrolyze the thioamide.

  • After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The product, 4-cyclohexylphenylacetic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., acetic acid/water or ethanol).

Step 3: Synthesis of this compound (α-Chlorination)

Materials:

  • 4-Cyclohexylphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (initiator, optional)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-cyclohexylphenylacetic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride, add a catalytic amount of thionyl chloride.

  • Add N-Chlorosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Mandatory Visualization

Synthetic Workflow Diagram

Fenclorac_Synthesis Phenylcyclohexane Phenylcyclohexane Acylation Friedel-Crafts Acylation Phenylcyclohexane->Acylation Acetyl chloride, AlCl₃ Ketone 4-Cyclohexylacetophenone Acylation->Ketone Willgerodt Willgerodt-Kindler Reaction & Hydrolysis Ketone->Willgerodt 1. Sulfur, Morpholine 2. NaOH, H₂O Acid 4-Cyclohexylphenylacetic acid Willgerodt->Acid Chlorination α-Chlorination Acid->Chlorination SOCl₂, NCS This compound This compound Chlorination->this compound

Caption: Synthetic pathway for this compound from phenylcyclohexane.

Signaling Pathways and Logical Relationships

The synthesis of this compound from phenylcyclohexane is a linear sequence of established organic reactions. The logical relationship between the steps is sequential, where the product of one reaction serves as the starting material for the next. The workflow is designed to build the target molecule by first introducing an acetyl group onto the phenyl ring of phenylcyclohexane, then homologating this group to an acetic acid moiety, and finally introducing the α-chloro substituent.

Logical_Workflow Start Starting Material: Phenylcyclohexane Step1 Step 1: Introduction of Acetyl Group (Friedel-Crafts Acylation) Start->Step1 Intermediate1 Intermediate 1: 4-Cyclohexylacetophenone Step1->Intermediate1 Step2 Step 2: Homologation to Acetic Acid (Willgerodt-Kindler & Hydrolysis) Intermediate1->Step2 Intermediate2 Intermediate 2: 4-Cyclohexylphenylacetic acid Step2->Intermediate2 Step3 Step 3: α-Chlorination Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Caption: Logical flow of the this compound synthesis.

Dissolving Fenclorac for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. Due to its poor aqueous solubility, developing suitable formulations for in vivo studies is crucial for achieving accurate and reproducible results. This document provides detailed application notes and protocols for dissolving and administering this compound in preclinical research settings.

Data Presentation

Table 1: Solubility of this compound and its Diethylamine Salt
CompoundSolventSolubilityReference
This compoundDimethyl sulfoxide (DMSO)Soluble[1]
Diclofenac DiethylamineEthanol~30 mg/mL
Diclofenac DiethylamineDMSO~10 mg/mL
Diclofenac DiethylaminePBS (pH 7.2)~2 mg/mL

Note: Specific solubility data for this compound in various solvents is limited in publicly available literature. The data for Diclofenac Diethylamine, a structurally similar NSAID salt, is provided for reference and suggests that forming a salt of this compound could improve its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents

This protocol is suitable for administering this compound orally when complete solubilization is not achieved.

Materials:

  • This compound powder

  • Vehicle:

    • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

    • OR 0.5% (w/v) CMC with 0.1% (v/v) Tween 80 in sterile water

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Calibrated oral gavage needles (18-20 gauge for rats)

  • Syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals.

  • Vehicle Preparation: Prepare the chosen vehicle (CMC or CMC/Tween 80 solution).

  • Particle Size Reduction (optional but recommended): If the this compound powder consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This will aid in creating a more uniform suspension.

  • Suspension Formation:

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension. A magnetic stirrer can be used for larger volumes.

    • For difficult-to-suspend compounds, a homogenizer can be used at a low speed to ensure uniform particle distribution.

  • Dose Administration:

    • Continuously stir the suspension before and during dose administration to ensure homogeneity.

    • Withdraw the calculated volume of the suspension into a syringe fitted with an appropriate oral gavage needle.

    • Administer the dose to the animal via oral gavage. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

  • Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and re-suspend thoroughly before use.

Protocol 2: Solubilization of this compound using a Co-solvent System for Parenteral Administration

This protocol is intended for preparing a this compound solution for intravenous or intraperitoneal injection. Note: This should be performed with caution, and the final concentration of the organic solvent should be minimized to avoid toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, polypropylene tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution:

    • Add a minimal amount of DMSO to the this compound powder to achieve complete dissolution. For example, start with a 10:1 ratio of DMSO to this compound (w/w).

    • Vortex thoroughly until the powder is completely dissolved.

  • Dilution:

    • Slowly add sterile saline or PBS to the DMSO concentrate while vortexing to reach the final desired concentration.

    • Important: Observe the solution closely for any signs of precipitation. If precipitation occurs, the concentration may be too high for this co-solvent system. The final concentration of DMSO in the injected solution should ideally be below 10%, and its potential physiological effects should be considered in the experimental design.

  • Sterilization: If required for the experimental route, the final solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent system.

  • Administration: Administer the solution via the desired parenteral route immediately after preparation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of this compound Formulation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve/Suspend This compound in Vehicle weigh->dissolve vehicle Select Vehicle (e.g., 0.5% CMC) vehicle->dissolve homogenize Homogenize/ Stir Suspension dissolve->homogenize dose Calculate Dose Volume homogenize->dose gavage Oral Gavage to Animal Model dose->gavage observe Observe Animal for Adverse Effects gavage->observe

Caption: Experimental workflow for preparing and administering this compound.

signaling_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX Inhibition

References

Application Notes and Protocols: Fenclorac in Carrageenan-Induced Paw Edema Assay in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing Fenclorac in the carrageenan-induced paw edema model in rats, a classic and widely used assay for evaluating the anti-inflammatory properties of novel compounds.

Introduction

The carrageenan-induced paw edema model is a well-established in vivo model of acute inflammation.[1] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase is characterized by the release of histamine, serotonin, and bradykinin, while the later phase is primarily mediated by the production of prostaglandins and other inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) are particularly effective in inhibiting this second phase. This compound is a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic activity.[2]

Data Presentation

The efficacy of this compound in the carrageenan-induced paw edema assay is summarized below. For comparative purposes, data for other common NSAIDs are also included.

CompoundED₅₀ (mg/kg) in Carrageenan Paw Edema (Rat)Relative Potency
This compound 7.9 -
Aspirin-This compound is 13 times more potent
Phenylbutazone-This compound is 3.4 times more potent
Ibuprofen-This compound is 3 times more potent
Indomethacin-This compound is 0.3 times as potent

Data sourced from a comparative study on the anti-inflammatory properties of this compound.[2]

Signaling Pathways in Carrageenan-Induced Inflammation

The inflammatory cascade initiated by carrageenan involves a complex interplay of various mediators. A simplified representation of the key signaling pathways is depicted below.

G cluster_0 Carrageenan Injection Carrageenan Injection Tissue Injury Tissue Injury Carrageenan Injection->Tissue Injury Release of Mediators Release of Mediators Tissue Injury->Release of Mediators Histamine, Serotonin, Bradykinin (Early Phase) Prostaglandins Prostaglandins Release of Mediators->Prostaglandins via COX-2 (Late Phase) Edema Edema Prostaglandins->Edema Increased Vascular Permeability This compound This compound COX-2 Inhibition COX-2 Inhibition This compound->COX-2 Inhibition COX-2 Inhibition->Prostaglandins Blocks Production

Caption: Simplified signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting the carrageenan-induced paw edema assay to evaluate the anti-inflammatory activity of this compound.

Materials
  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

  • Animal handling and injection equipment (syringes, needles)

Procedure
  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Divide the animals into the following groups (n=6-8 per group):

      • Group 1: Control (Vehicle) - Receives the vehicle only.

      • Group 2: Carrageenan Control - Receives the vehicle followed by carrageenan injection.

      • Group 3: this compound-treated - Receives a specific dose of this compound (e.g., starting with the ED₅₀ of 7.9 mg/kg, and including other doses to establish a dose-response curve).[2]

      • Group 4: Reference Drug (Optional) - Receives a standard NSAID like Indomethacin or Diclofenac for comparison.

    • Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Baseline Paw Volume Measurement: Just before administering the test compounds, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Paw Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume (Vₜ) at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Increase in Paw Volume (Edema): Calculate the increase in paw volume for each animal at each time point:

      • Edema (mL) = Vₜ - V₀

    • Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for the this compound-treated group relative to the carrageenan control group:

      • % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

Experimental Workflow Diagram

The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.

G cluster_workflow Experimental Workflow Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume (V₀) Grouping->Baseline_Measurement Drug_Administration Administer this compound or Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) Drug_Administration->Carrageenan_Injection Post_Treatment_Measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5h Carrageenan_Injection->Post_Treatment_Measurement Data_Analysis Calculate Edema & % Inhibition Post_Treatment_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Conclusion

The carrageenan-induced paw edema assay is a robust and reproducible model for assessing the acute anti-inflammatory activity of compounds like this compound. The provided ED₅₀ value of 7.9 mg/kg for this compound serves as a critical starting point for dose-selection in further preclinical studies. The detailed protocol and workflow diagrams provided herein offer a comprehensive guide for researchers to effectively design and execute these experiments.

References

Preparing Fenclorac Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its analgesic and anti-inflammatory properties. As with other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Accurate and reproducible in vitro studies using this compound rely on the correct preparation and application of stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions for cell culture experiments, ensuring consistency and reliability in research applications.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆Cl₂O₂[1]
Molecular Weight 287.18 g/mol [1]
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder) -20°C for long-term storage
Storage (in DMSO) -20°C or -80°C for long-term storage

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) involved in inflammation. By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins.[2][3]

Fenclorac_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound This compound->COX1_COX2

This compound inhibits COX-1 and COX-2 enzymes.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity reagents and sterile techniques to avoid contamination.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.87 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

For cell culture experiments, the concentrated stock solution must be diluted to the final desired concentration in the cell culture medium.

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, add 999 µL of pre-warmed cell culture medium.

  • Add 1 µL of the 10 mM this compound stock solution to the cell culture medium.

  • Gently mix the solution by pipetting up and down. This 1:1000 dilution yields a final concentration of 10 µM this compound. The final DMSO concentration in the culture medium will be 0.1%, a level generally well-tolerated by most cell lines.

Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO (in this case, 1 µL per 1 mL of medium) to the cell culture medium without this compound. This control accounts for any effects of the solvent on the cells.

Determining Effective Concentrations

The optimal concentration of this compound for cell culture experiments can vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific model. Based on data for structurally similar NSAIDs that are also potent COX-2 inhibitors, a starting concentration range in the nanomolar to low micromolar range is suggested.[4]

Experimental Workflow for Determining IC₅₀:

IC50_Workflow Cell_Seeding Seed cells in multi-well plates Drug_Treatment Treat with serial dilutions of this compound (and vehicle control) Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, MTS) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC₅₀ value Viability_Assay->Data_Analysis

Workflow for determining the IC₅₀ of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To confirm the inhibitory activity of this compound on COX enzymes in a cell-based model, the production of prostaglandin E₂ (PGE₂) can be measured.

Materials:

  • Cell line capable of producing PGE₂ (e.g., macrophages, fibroblasts)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound working solutions

  • Cell lysis buffer

  • PGE₂ ELISA kit

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE₂ production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE₂ inhibition for each this compound concentration compared to the stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits PGE₂ production by 50%.[5][6]

Summary of Quantitative Data

ParameterDescriptionRecommended Starting Range
Stock Solution Concentration Concentrated solution of this compound in DMSO.10 mM
Working Concentration Final concentration of this compound in cell culture medium.1 nM - 100 µM (to be determined empirically)
IC₅₀ for COX-2 Inhibition Concentration of this compound that inhibits COX-2 activity by 50%.Expected in the nanomolar to low micromolar range.[4]
Final DMSO Concentration Concentration of the solvent in the final cell culture medium.Should not exceed 0.5% (v/v) to avoid solvent toxicity.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preparation and use of this compound stock solutions in cell culture. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results. It is essential to perform dose-response experiments to determine the optimal working concentrations for each specific cell line and experimental setup.

References

Application Notes and Protocols for the Quantification of Fenclorac in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fenclorac in plasma. This compound is a non-steroidal anti-inflammatory drug (NSAID) for which accurate and reliable quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative parameters of different analytical methods that can be adapted for the quantification of this compound in plasma, based on methodologies developed for structurally similar compounds.

Analytical MethodAnalyte(s) & Internal Standard (IS)LLOQ (ng/mL)Linearity Range (ng/mL)Precision (% CV)Accuracy (%)Extraction Recovery (%)
HPLC-UV Fenofibrate (as a model)9595 - 19,924< 15101.99 - 107.41Not Specified
Venetoclax (as a model)10Not Specified< 12.9Within 13.681 - 85
GC-MS Diclofenac (as a model) & 4-hydroxydiclofenac (IS)0.250.25 - 50< 9Not Specified89 - 95
LC-MS/MS Venetoclax (as a model) & Venetoclax-d8 (IS)20 (plasma), 0.5 (CSF)20 - 5000 (plasma), 0.5 - 100 (CSF)< 13.6± 11.9~100

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a generalized procedure based on methods for other NSAIDs and small molecules and should be optimized and validated for this compound.

1.1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

  • Add 400 µL of a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized. For example, a starting point could be Acetonitrile:Phosphate Buffer (pH 3.0, 10 mM) (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

1.3. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA or ICH).[2][3] Validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra-day and inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for diclofenac and would require adaptation and validation for this compound.[4]

2.1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 1 mL of plasma, add an appropriate internal standard.

  • Acidify the plasma sample with an acid like phosphoric acid.

  • Add a deproteinating agent such as acetone.

  • Extract the analyte using a non-polar solvent like hexane.[4]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Derivatization: Since this compound is a carboxylic acid, derivatization is necessary to increase its volatility for GC analysis. This can be achieved by silylation.[5] Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat the sample (e.g., at 60°C for 30 minutes).

2.2. GC-MS Conditions

  • Column: A non-polar capillary column, such as one with a phenyl methyl silicone liquid phase (e.g., HP-5MS).[5][6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of around 100°C, ramped up to a final temperature of approximately 300°C. The exact program needs to be optimized.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for this compound and the internal standard.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is the preferred method for bioanalysis in regulated environments.[7]

3.1. Sample Preparation: Protein Precipitation or Solid-Phase Extraction (SPE)

  • Protein Precipitation: Follow the same procedure as described for HPLC-UV (Section 1.1). This is a simpler and faster approach.[8]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the pre-treated plasma sample (e.g., diluted with an acidic solution).

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound and the IS with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

3.2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: A C18 or similar reverse-phase column with a smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase: A gradient elution is typically used, for example, with water containing 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B.[9][10]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent drug) and a specific product ion are monitored for both this compound and the IS.

Visualizations

experimental_workflow_hplcuv plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is precipitate Add Acetonitrile/Methanol (400 µL) is->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 hplc Inject into HPLC-UV vortex2->hplc

Figure 1: HPLC-UV Sample Preparation Workflow.

experimental_workflow_gcms plasma Plasma Sample (1 mL) is Add Internal Standard plasma->is acidify Acidify & Deproteinate is->acidify extract Liquid-Liquid Extraction (Hexane) acidify->extract separate Vortex & Centrifuge extract->separate organic_layer Transfer Organic Layer separate->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate derivatize Derivatize (Silylation) evaporate->derivatize gcms Inject into GC-MS derivatize->gcms

Figure 2: GC-MS Sample Preparation Workflow.

experimental_workflow_lcmsms cluster_spe Solid-Phase Extraction (SPE) cluster_pp Protein Precipitation condition Condition Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate_reconstitute Evaporate & Reconstitute elute->evaporate_reconstitute precipitate_pp Add Acetonitrile centrifuge_pp Vortex & Centrifuge precipitate_pp->centrifuge_pp supernatant_pp Collect Supernatant centrifuge_pp->supernatant_pp supernatant_pp->evaporate_reconstitute plasma Plasma Sample cluster_spe cluster_spe plasma->cluster_spe cluster_pp cluster_pp plasma->cluster_pp lcmsms Inject into LC-MS/MS evaporate_reconstitute->lcmsms

Figure 3: LC-MS/MS Sample Preparation Options.

References

Application Notes and Protocols for the Use of Fenclorac in Established Adjuvant Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjuvant-Induced Arthritis (AIA) in rats is a widely utilized and well-characterized preclinical model for the study of rheumatoid arthritis (RA). This model is instrumental in evaluating the efficacy of novel anti-inflammatory compounds and potential disease-modifying anti-rheumatic drugs (DMARDs). The induction of arthritis is achieved through a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, leading to a reproducible polyarthritis that shares immunological and pathological characteristics with human RA.[1] Fenclorac, a nonsteroidal anti-inflammatory drug (NSAID), exerts its effects through the inhibition of cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins which are key mediators of pain and inflammation.[2] These application notes provide a detailed protocol for the induction of AIA in rats and a generalized framework for the subsequent administration and evaluation of this compound.

Experimental Protocols

1. Induction of Adjuvant Arthritis in Rats

This protocol outlines the procedure for inducing arthritis using Complete Freund's Adjuvant.

Materials:

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis

  • Male Lewis or Wistar rats (6-8 weeks old)

  • 1 mL tuberculin syringes with 26-gauge needles

  • Isoflurane or other suitable anesthetic

  • Anesthesia chamber

Procedure:

  • Acclimatization: Acclimatize rats to the laboratory environment for a minimum of one week prior to the experiment.

  • Anesthesia: On Day 0, anesthetize the rats using isoflurane.

  • Adjuvant Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria. This is a critical step to ensure consistent disease induction.[3]

  • Adjuvant Administration: Draw 0.1 mL of the CFA suspension into a 1 mL tuberculin syringe.

  • Injection: Inject 0.1 mL of the CFA subcutaneously into the plantar surface of the right hind paw of each rat.[1] Alternatively, for studies where all four paws are to be scored, a 0.1 mL injection at the base of the tail can be performed.[3][4]

  • Recovery: Monitor the animals closely during their recovery from anesthesia.

  • Disease Progression: The onset of clinical signs of arthritis typically occurs around day 9 or 10 after the adjuvant injection.[5] A primary inflammatory reaction will be observed in the injected paw, with a secondary, systemic polyarthritis developing in the contralateral paw and other joints around days 12-14.[3]

2. Administration of this compound

The following is a generalized protocol for the administration of a test compound like this compound and should be optimized accordingly.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, sterile saline)

  • Oral gavage needles or appropriate syringes for the chosen administration route

  • Analytical balance

Procedure:

  • Treatment Groups: Divide the animals into the following groups:

    • Group 1: Normal Control: Healthy rats receiving the vehicle only.

    • Group 2: Arthritis Control: Arthritic rats receiving the vehicle only.

    • Group 3: this compound Treatment Group(s): Arthritic rats receiving this compound at various doses (e.g., 10, 25, 50 mg/kg).

    • Group 4: Positive Control (Optional): Arthritic rats receiving a known effective anti-arthritic agent (e.g., Indomethacin).

  • Administration: Administer the prepared solutions to the respective groups. The route of administration (e.g., oral, intraperitoneal) should be consistent throughout the study. For oral administration, a typical volume is 5-10 mL/kg.

  • Treatment Schedule: Initiate treatment prophylactically (from Day 0) or therapeutically (after the onset of arthritis, e.g., from Day 10). Continue the treatment for a predefined period, for instance, until Day 28.

Data Presentation and Evaluation Parameters

1. Clinical Assessment of Arthritis

  • Arthritis Score: Visually assess the severity of arthritis in each paw daily or every other day, starting from Day 10. A common scoring system is as follows:

    • 0 = No erythema or swelling

    • 1 = Slight erythema or swelling of one toe or finger

    • 2 = Mild erythema and swelling of more than one toe or finger

    • 3 = Moderate erythema and swelling of the entire paw

    • 4 = Severe erythema and swelling of the entire paw

  • Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days, starting from Day 0. Record the displacement of water as the paw volume in mL.[1]

2. Biomarker Analysis

At the end of the study (e.g., Day 28), the following samples can be collected for further analysis:

  • Blood/Serum: Collect blood samples for the preparation of serum. Analyze for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA.[7]

  • Synovial Tissue: Euthanize the animals and collect synovial tissue from the joints. This can be used for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion. Additionally, tissue homogenates can be used for measuring local cytokine levels and gene expression of inflammatory markers.

Quantitative Data Summary (Template)

Treatment GroupMean Arthritis Score (Day 28)Mean Paw Volume (mL) (Day 28)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Normal Control 0.0 ± 0.01.2 ± 0.1X ± xY ± y
Arthritis Control 12.5 ± 1.52.8 ± 0.3X' ± x'Y' ± y'
This compound (10 mg/kg)
This compound (25 mg/kg)
This compound (50 mg/kg)
Positive Control

Signaling Pathways and Visualization

Mechanism of Action and Relevant Signaling Pathways

As an NSAID, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and pain. In the context of rheumatoid arthritis, several signaling pathways are implicated in the inflammatory cascade. The inhibition of prostaglandin synthesis by this compound can indirectly affect these pathways. Key pathways involved in RA pathogenesis include:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Pro-inflammatory cytokines like TNF-α and IL-1β activate the NF-κB pathway, leading to the expression of numerous genes involved in the inflammatory response.[7][8]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory mediators in RA.[9]

  • JAK-STAT Signaling Pathway: This pathway is activated by various cytokines and is involved in the inflammation and immune response in RA.[9]

By reducing prostaglandin levels, this compound can dampen the inflammatory environment, thereby potentially reducing the activation of these pro-inflammatory signaling cascades.

Diagrams

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase acclimatization Animal Acclimatization (≥ 1 week) grouping Randomization into Treatment Groups acclimatization->grouping day0 Day 0: Arthritis Induction (CFA) grouping->day0 treatment_start Initiation of Treatment (Prophylactic or Therapeutic) day0->treatment_start monitoring Ongoing Monitoring: - Arthritis Score - Paw Volume treatment_start->monitoring day28 Day 28: Study Termination monitoring->day28 sample_collection Sample Collection: - Blood (Serum) - Synovial Tissue day28->sample_collection analysis Data Analysis: - Biomarkers - Histology sample_collection->analysis

Caption: Experimental workflow for evaluating this compound in a rat adjuvant arthritis model.

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response cluster_3 Pathological Outcomes stimuli TNF-α, IL-1β nfkb NF-κB Pathway stimuli->nfkb mapk MAPK Pathway stimuli->mapk jak_stat JAK-STAT Pathway stimuli->jak_stat cytokines Pro-inflammatory Cytokines & Chemokines nfkb->cytokines prostaglandins Prostaglandins (via COX) nfkb->prostaglandins mapk->cytokines mmp MMPs mapk->mmp jak_stat->cytokines inflammation Synovial Inflammation cytokines->inflammation prostaglandins->inflammation destruction Cartilage & Bone Destruction mmp->destruction inflammation->destruction This compound This compound (NSAID) This compound->prostaglandins Inhibits

Caption: Generalized inflammatory signaling pathways in arthritis targeted by NSAIDs like this compound.

References

Application Notes and Protocols for Testing Fenclorac's Antipyretic Effects in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenclorac is a non-steroidal anti-inflammatory drug (NSAID) with potent antipyretic, analgesic, and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of fever and inflammation.[1][2] These application notes provide a detailed protocol for evaluating the antipyretic efficacy of this compound in a rat model of Brewer's yeast-induced pyrexia.

Mechanism of Action: Fever, or pyrexia, is a complex physiological response to pyrogens, which can be exogenous (e.g., components of infectious agents) or endogenous (e.g., cytokines). The subcutaneous injection of Brewer's yeast in rats induces a pathogenic fever by stimulating the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). These cytokines act on the thermoregulatory center in the hypothalamus, leading to an increased synthesis of prostaglandin E2 (PGE2). PGE2 then elevates the hypothalamic set-point for body temperature, resulting in fever. This compound, like other NSAIDs, exerts its antipyretic effect by inhibiting the COX enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid to prostaglandins, including PGE2. This reduction in PGE2 levels in the hypothalamus restores the normal thermoregulatory set-point and alleviates fever.

Signaling Pathway of Brewer's Yeast-Induced Pyrexia and this compound Intervention

G cluster_0 Peripheral Response cluster_1 Central Nervous System (Hypothalamus) Brewer's Yeast Brewer's Yeast Immune Cells Immune Cells Brewer's Yeast->Immune Cells activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Immune Cells->Pro-inflammatory Cytokines release COX-2 Cyclooxygenase-2 (COX-2) Pro-inflammatory Cytokines->COX-2 induces expression Prostaglandin E2 Prostaglandin E2 (PGE2) COX-2->Prostaglandin E2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandin E2 synthesis via Thermoregulatory Set-Point Thermoregulatory Set-Point Prostaglandin E2->Thermoregulatory Set-Point elevates Fever Fever Thermoregulatory Set-Point->Fever results in This compound This compound This compound->COX-2 inhibits

Caption: Signaling pathway of Brewer's yeast-induced pyrexia and the inhibitory action of this compound.

Experimental Protocol

Objective: To evaluate the antipyretic effect of this compound in a Brewer's yeast-induced pyrexia model in Wistar rats.

Materials:

  • Animals: Male Wistar rats (150-200 g)

  • Test Compound: this compound

  • Standard Drug: Aspirin or Paracetamol

  • Pyrogen: Brewer's yeast

  • Vehicle: 0.9% sterile saline or 1% Tween 80 in distilled water

  • Equipment:

    • Digital rectal thermometer

    • Oral gavage needles

    • Syringes and needles for subcutaneous injection

    • Animal weighing scale

    • Cages

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22-24°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.

  • Baseline Temperature Measurement: Record the basal rectal temperature of each rat by inserting a lubricated digital thermometer approximately 2 cm into the rectum.

  • Induction of Pyrexia:

    • Prepare a 15% w/v suspension of Brewer's yeast in sterile 0.9% saline.

    • Inject the Brewer's yeast suspension subcutaneously into the dorsal region of the rats at a dose of 10 ml/kg body weight.

    • Withdraw food but allow free access to water after the injection.

  • Post-Pyrogen Temperature Measurement: 18 hours after the Brewer's yeast injection, measure the rectal temperature of each rat. Only include rats that show an increase in rectal temperature of at least 0.5°C in the subsequent steps.

  • Grouping and Dosing:

    • Divide the pyretic rats into the following groups (n=6 per group):

      • Group I (Vehicle Control): Administer the vehicle orally.

      • Group II (Standard Drug): Administer Aspirin (100 mg/kg) or Paracetamol (150 mg/kg) orally.[3][4]

      • Group III (this compound - Low Dose): Administer this compound orally. A suggested starting dose, based on its anti-inflammatory ED50, is 5 mg/kg.[1]

      • Group IV (this compound - High Dose): Administer this compound orally. A suggested higher dose is 10 mg/kg.

    • The volume of oral administration for all groups should be consistent (e.g., 5 ml/kg).

  • Temperature Monitoring: Record the rectal temperature of each rat at 1, 2, 3, and 4 hours post-dosing.

Experimental Workflow

G start Start: Acclimatize Wistar rats baseline_temp Measure baseline rectal temperature start->baseline_temp induce_fever Induce pyrexia with subcutaneous Brewer's yeast (15% w/v, 10 ml/kg) baseline_temp->induce_fever wait_18h Wait 18 hours induce_fever->wait_18h check_fever Measure rectal temperature to confirm pyrexia (increase of ≥ 0.5°C) wait_18h->check_fever grouping Group pyretic rats (n=6 per group): - Vehicle Control - Standard Drug (Aspirin/Paracetamol) - this compound (Low Dose) - this compound (High Dose) check_fever->grouping dosing Administer treatments orally grouping->dosing monitor_temp Record rectal temperature at 1, 2, 3, and 4 hours post-dosing dosing->monitor_temp data_analysis Analyze data and compare temperature reduction monitor_temp->data_analysis end End of Experiment data_analysis->end

Caption: Experimental workflow for testing the antipyretic effect of this compound in rats.

Data Presentation

The collected data should be presented in a clear and structured tabular format to facilitate comparison between the different treatment groups.

Table 1: Effect of this compound on Brewer's Yeast-Induced Pyrexia in Rats

Treatment GroupDose (mg/kg, p.o.)Rectal Temperature (°C) ± SEM
0 h (Post-Yeast)
Vehicle Control -38.5 ± 0.12
Aspirin 10038.6 ± 0.14
This compound 538.5 ± 0.13
This compound 1038.6 ± 0.15

Values are represented as Mean ± Standard Error of the Mean (SEM) for n=6 rats per group. Data is hypothetical and for illustrative purposes. Statistical significance compared to the vehicle control group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).

Data Analysis: The results should be expressed as the mean rectal temperature ± SEM for each group at each time point. The percentage reduction in pyrexia can also be calculated. Statistical analysis should be performed using an appropriate method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion: This protocol provides a robust and reliable method for evaluating the antipyretic properties of this compound in a well-established animal model of fever. The detailed methodology, data presentation format, and visualization of the underlying mechanisms are intended to guide researchers in conducting these studies and interpreting the results effectively. The potent COX-inhibitory activity of this compound is expected to translate into a significant and dose-dependent reduction in Brewer's yeast-induced pyrexia in rats.

References

Application Notes and Protocols for Administration of Diclofenac in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Selection: The compound "Fenclorac" was not readily identifiable in the scientific literature. Therefore, to fulfill the request for detailed protocols and application notes, we have used Diclofenac, a well-characterized and widely used non-steroidal anti-inflammatory drug (NSAID), as a representative compound. The principles and procedures outlined below are generally applicable to the preclinical evaluation of NSAIDs in animal models.

Introduction

Diclofenac is a potent NSAID that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3][4] These application notes provide detailed protocols for the oral, intraperitoneal, and intravenous administration of diclofenac in rodent models, along with pharmacokinetic data to guide study design.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Diclofenac exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.[2] This is achieved through the inhibition of the COX-1 and COX-2 enzymes.[3][4] The reduction in prostaglandin synthesis, particularly prostaglandin E2 (PGE2), leads to a decrease in inflammation, pain, and fever.[1][2]

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins (PGE2, PGI2) Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibition

References

Application Notes and Protocols: Experimental Design for Fenclorac Analgesic Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenclorac is a potent non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, making it an effective peripherally acting analgesic.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the analgesic efficacy of this compound using standard preclinical models. The outlined experiments are designed to characterize both its peripheral and potential central analgesic effects.

Mechanism of Action: COX Inhibition

This compound exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition blocks the metabolic pathway that converts arachidonic acid into prostaglandins, which are key mediators in sensitizing nociceptors and promoting inflammation. By reducing prostaglandin synthesis, this compound effectively mitigates pain signals at the peripheral level.[3]

Fenclorac_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Stimuli Inflammatory Stimuli (Tissue Injury) Arachidonic_Acid Arachidonic Acid Cell_Stimuli->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂, PGI₂) COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation sensitizes nociceptors This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

This compound inhibits COX-1/2, blocking prostaglandin synthesis.

Experimental Protocols for Analgesic Assessment

To provide a comprehensive analgesic profile of this compound, a combination of chemical and thermal nociception models is recommended.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is a classic method for evaluating peripherally acting analgesics.[4][5] The intraperitoneal injection of acetic acid causes tissue irritation, leading to the release of pain mediators and inducing a characteristic writhing response (abdominal constrictions and hind limb stretching).[4][6]

Writhing_Test_Workflow Start Start: Acclimatize Mice Grouping Divide into Treatment Groups (Vehicle, Positive Control, this compound) Start->Grouping Dosing Administer Compounds Orally Grouping->Dosing Wait Wait 30-60 min (Absorption Period) Dosing->Wait Induce Inject 0.6% Acetic Acid (IP) Wait->Induce Observe Place in Chamber & Start Timer Induce->Observe Count Count Writhes for 20-30 min Observe->Count Analyze Analyze Data & Calculate % Inhibition Count->Analyze End End Analyze->End Hot_Plate_Workflow Start Start: Acclimatize Rats/Mice Baseline Measure Baseline Latency on Hot Plate Start->Baseline Grouping Group Animals Based on Baseline Baseline->Grouping Dosing Administer Compounds Grouping->Dosing Test Test Latency at Timed Intervals (e.g., 30, 60, 90 min) Dosing->Test Observe Record Time to Paw Lick or Jump (Cut-off time: 30-45s) Test->Observe Analyze Analyze Data & Calculate % MPE Observe->Analyze End End Analyze->End Tail_Flick_Workflow Start Start: Acclimatize Rats/Mice Restrain Gently Place Animal in Restrainer Start->Restrain Baseline Measure Baseline Tail-Flick Latency Restrain->Baseline Dosing Administer Compounds Baseline->Dosing Wait Wait for Absorption Period Dosing->Wait Test Test Latency at Timed Intervals Wait->Test Observe Apply Heat to Tail & Record Time to Flick (Cut-off: 15-20s) Test->Observe Analyze Analyze Data & Calculate % Analgesia Observe->Analyze End End Analyze->End

References

Application of Fenclorac in Prostaglandin Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fenclorac, also known as Fenclozic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized as a research tool in the study of prostaglandin synthesis.[1] Like other NSAIDs, its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[1] Although its clinical use has been limited, this compound remains a valuable compound for in vitro and preclinical research aimed at elucidating the roles of prostaglandins in various physiological and pathological processes.

These application notes provide a comprehensive overview of this compound's role in prostaglandin research, including its mechanism of action, detailed experimental protocols for its use, and comparative data with other common NSAIDs.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including the protection of the gastric mucosa and regulation of renal blood flow.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by various stimuli such as cytokines and growth factors. The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.[1]

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while common side effects like gastrointestinal issues are linked to the inhibition of COX-1. The balance of inhibitory activity against these two isoforms is a key determinant of an NSAID's efficacy and safety profile.

Data Presentation: Comparative Inhibitory Potency of NSAIDs

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac 0.0760.0262.9
Celecoxib 826.812
Indomethacin 0.00900.310.029
Meloxicam 376.16.1
Naproxen >100>100-
Piroxicam 47251.9
Data compiled from various sources. Values can vary depending on the assay conditions.[1]

Signaling Pathway: Prostaglandin Synthesis and Inhibition by this compound

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological_Functions Gastric Protection, Platelet Aggregation Prostaglandins->Physiological_Functions This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols that can be adapted for studying the effects of this compound on prostaglandin synthesis.

Protocol 1: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.[2]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • This compound

  • Arachidonic acid

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme immunoassay (EIA) kit for PGE2 or other prostaglandins

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the reaction buffer to achieve a range of desired concentrations.

  • Set up the Reaction Plate: In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2) to each well.

  • Add Inhibitor: Add the this compound dilutions or a vehicle control to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow this compound to bind to the enzyme.[2]

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.[2]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[2]

  • Stop Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).[2]

  • Measure Prostaglandin Production: Measure the amount of PGE2 (or another prostaglandin) produced in each well using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In_Vitro_COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_this compound Prepare this compound Serial Dilutions Add_this compound Add this compound/Vehicle to 96-well Plate Prep_this compound->Add_this compound Prep_Reagents Prepare Reaction Mix (Buffer, Cofactors, COX Enzyme) Prep_Reagents->Add_this compound Pre_incubation Pre-incubate at 37°C (15 min) Add_this compound->Pre_incubation Add_Arachidonic_Acid Initiate Reaction with Arachidonic Acid Pre_incubation->Add_Arachidonic_Acid Incubation Incubate at 37°C (10 min) Add_Arachidonic_Acid->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_PGE2 Measure PGE2 (EIA Kit) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_PGE2->Calculate_IC50

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol 2: Cellular Assay for Prostaglandin Synthesis Inhibition

This protocol assesses the ability of this compound to inhibit prostaglandin production in a cellular context, for example, using macrophages or fibroblasts.[2]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages, human synovial fibroblasts)

  • Cell culture medium and supplements

  • This compound

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (if measuring intracellular prostaglandins)

  • Enzyme immunoassay (EIA) kit for PGE2

  • Cell viability assay kit (e.g., MTT assay)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO). Prepare various concentrations of this compound in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.

  • Inhibitor Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.

  • Pre-incubation: Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours).[2]

  • Induce Prostaglandin Synthesis: Induce prostaglandin synthesis by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control).[2]

  • Incubation: Incubate the cells for a period sufficient for prostaglandin production (e.g., 24 hours).[2]

  • Sample Collection: Collect the cell culture supernatant. If measuring intracellular prostaglandins, wash the cells with PBS and lyse them.

  • Measure PGE2 Concentration: Measure the concentration of PGE2 in the supernatant (or cell lysate) using an EIA kit.

  • Assess Cell Viability: Determine the effect of this compound on cell viability using a suitable assay (e.g., MTT assay) to ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_this compound Treat with this compound Dilutions/Vehicle Seed_Cells->Treat_this compound Pre_incubate_Cells Pre-incubate Cells (1-2 hours) Treat_this compound->Pre_incubate_Cells Assess_Viability Assess Cell Viability (MTT Assay) Treat_this compound->Assess_Viability Parallel Experiment Stimulate_LPS Stimulate with LPS (24 hours) Pre_incubate_Cells->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Measure_PGE2 Measure PGE2 (EIA Kit) Collect_Supernatant->Measure_PGE2 Calculate_Inhibition Calculate % PGE2 Inhibition Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the cellular prostaglandin synthesis inhibition assay.

Disclaimer: These protocols are intended as a general guide and may require optimization based on the specific cell line, reagents, and equipment used. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal conditions.

References

Troubleshooting & Optimization

Fenclorac Synthesis: A Technical Support Center for Yield and Purity Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of Fenclorac is critical for achieving high yield and purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis of this anti-inflammatory compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound starting from phenylcyclohexane?

The synthesis of this compound from phenylcyclohexane typically involves a multi-step process. The key transformations include the bromination of phenylcyclohexane, followed by the formation of a Grignard reagent. This reagent then reacts with formaldehyde to yield (4-cyclohexylphenyl)methanol. Subsequent oxidation of the alcohol to an aldehyde, followed by chlorination of the aromatic ring, and conversion of the aldehyde to an α-chloroacetic acid moiety, ultimately yields this compound.

Q2: What are the common impurities found in this compound synthesis?

Two primary impurities that can be associated with the synthesis of this compound are 3-chloro-4-cyclohexylphenylglycolic acid and α-chloro-4-cyclohexylphenylacetic acid. The former can also be a degradation product of this compound. Monitoring for these impurities is crucial for ensuring the quality of the final product.

Q3: How can I monitor the progress of the reaction and the purity of the product?

Gas-liquid chromatography (GLC) is a suitable method for monitoring the reaction and quantifying the purity of this compound. A stability-indicating GLC method can be used to determine the presence of this compound and its known impurities. This typically involves the preparation of silyl derivatives and the use of an internal standard for accurate quantification.

Q4: What are some general strategies to improve the overall yield of the this compound synthesis?

To enhance the overall yield, it is essential to optimize each step of the synthesis. This includes carefully controlling reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Ensuring anhydrous conditions for the Grignard reaction and choosing the appropriate oxidizing and chlorinating agents are also critical factors. Efficient purification at each step to remove byproducts will prevent interference in subsequent reactions.

Troubleshooting Guides

Low Yield in Grignard Reaction
Potential Cause Troubleshooting Action Expected Outcome
Moisture in glassware or solvents Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.Improved formation of the Grignard reagent, leading to a higher yield of the desired alcohol.
Inactive magnesium turnings Activate magnesium turnings by grinding them gently before use or by adding a small crystal of iodine.Facilitates the initiation of the Grignard reaction.
Slow addition of alkyl halide Add the solution of 4-bromophenylcyclohexane dropwise to the magnesium suspension to maintain a gentle reflux.Prevents side reactions such as Wurtz coupling.
Incomplete Oxidation of the Alcohol
Potential Cause Troubleshooting Action Expected Outcome
Insufficient oxidizing agent Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., Dess-Martin periodinane or PCC).Ensures complete conversion of the alcohol to the aldehyde.
Suboptimal reaction temperature Maintain the recommended temperature for the specific oxidizing agent being used. For many oxidations, this is room temperature.Prevents decomposition of the reagent or the product.
Reaction time is too short Monitor the reaction by TLC until the starting material is consumed.Drives the reaction to completion.
Poor Regioselectivity in Chlorination
Potential Cause Troubleshooting Action Expected Outcome
Incorrect choice of chlorinating agent or catalyst Use a mild chlorinating agent and a suitable Lewis acid catalyst (e.g., Cl2 with FeCl3 or AlCl3) to favor chlorination at the desired position.Increased yield of the desired 3-chloro-4-cyclohexylbenzaldehyde isomer.
Reaction temperature too high Perform the chlorination at a low temperature to improve selectivity.Minimizes the formation of undesired isomers.
Formation of Byproducts during Hydrolysis of Cyanohydrin
Potential Cause Troubleshooting Action Expected Outcome
Harsh hydrolysis conditions Use a two-step hydrolysis: first with concentrated HCl to form the amide, followed by gentle heating with aqueous acid or base to hydrolyze the amide to the carboxylic acid.Minimizes polymerization and other side reactions of the aldehyde.
Presence of unreacted aldehyde Purify the cyanohydrin intermediate before hydrolysis.Reduces the formation of aldehyde-related byproducts.

Experimental Protocols

Protocol 1: Synthesis of (4-cyclohexylphenyl)methanol via Grignard Reaction
  • Preparation: Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small amount of a solution of 4-bromophenylcyclohexane in anhydrous diethyl ether to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine.

  • Addition: Once the reaction has initiated, add the remaining 4-bromophenylcyclohexane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Formaldehyde: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Add a solution of anhydrous formaldehyde in diethyl ether dropwise with vigorous stirring.

  • Quenching: After the addition is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent system, such as a mixture of ethanol and water or toluene and heptane.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Fenclorac_Synthesis_Workflow PC Phenylcyclohexane BPC 4-Bromophenylcyclohexane PC->BPC Bromination GR Grignard Reagent BPC->GR Mg, Ether CPM (4-cyclohexylphenyl)methanol GR->CPM 1. HCHO 2. H3O+ CBA 4-Cyclohexylbenzaldehyde CPM->CBA Oxidation CCBA 3-Chloro-4-cyclohexylbenzaldehyde CBA->CCBA Chlorination CYH Cyanohydrin Intermediate CCBA->CYH NaCN HA α-Hydroxy Acid CYH->HA Hydrolysis FEN This compound HA->FEN SOCl2

Caption: Synthetic pathway for this compound from phenylcyclohexane.

Troubleshooting_Logic Start Low Yield or Purity Issue Step Identify Problematic Step via TLC/GLC Start->Step GR_Issue Grignard Reaction Failure? Step->GR_Issue Ox_Issue Incomplete Oxidation? Step->Ox_Issue Purity_Issue Final Product Impure? Step->Purity_Issue Moisture Check for Moisture GR_Issue->Moisture Yes Mg_Activity Check Mg Activation GR_Issue->Mg_Activity Yes Ox_Amount Increase Oxidant Ox_Issue->Ox_Amount Yes Recrystallize Recrystallize with Appropriate Solvent Purity_Issue->Recrystallize Yes

Technical Support Center: Fenclorac Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Fenclorac during long-term storage, including troubleshooting common issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. By blocking COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever.

Q2: What are the main stability concerns for this compound in long-term storage?

The primary stability concern for this compound is chemical degradation. A known degradation product is 3-chloro-4-cyclohexylphenylglycolic acid.[1] Factors such as temperature, humidity, and light exposure can accelerate the degradation process.

Q3: What are the recommended long-term storage conditions for this compound?

To ensure long-term stability, it is recommended to store solid this compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is advisable. For long-term storage (months to years), a temperature of -20°C is recommended.

Q4: How can I detect and quantify this compound and its degradation products?

A stability-indicating gas-liquid chromatography (GLC) method has been developed for the determination of this compound and its primary degradation product, 3-chloro-4-cyclohexylphenylglycolic acid.[1] High-performance liquid chromatography (HPLC) methods are also commonly used for the stability testing of NSAIDs and can be adapted for this compound.

Q5: What are forced degradation studies and why are they important for this compound?

Forced degradation studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation. These studies are crucial for identifying potential degradation products and pathways, which helps in developing and validating stability-indicating analytical methods.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in chromatogram Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light, and humidity). 2. Prepare fresh solutions for analysis. 3. Perform co-injection with a known standard of the degradation product (3-chloro-4-cyclohexylphenylglycolic acid) to confirm its identity.[1]
Loss of potency in stored samples Chemical degradation of this compound.1. Re-evaluate storage conditions. Ensure the compound is protected from light and moisture. 2. Quantify the amount of degradation product using a validated analytical method to determine the extent of degradation.
Inconsistent analytical results Issues with the analytical method or sample preparation.1. Ensure the analytical method is validated for specificity, linearity, accuracy, and precision. 2. Check the integrity of the reference standards. 3. Verify the sample preparation procedure for consistency.
Physical changes in the solid compound (e.g., discoloration) Potential degradation.1. Do not use the compound for experiments. 2. Analyze a sample of the discolored material to identify any new degradation products.

Experimental Protocols

Stability-Indicating Gas-Liquid Chromatography (GLC) Method

This protocol is a summary of the published method for the analysis of this compound and its degradation product.[1]

1. Sample Preparation:

  • Prepare silyl derivatives of the this compound sample.

  • Add an internal standard (e.g., triphenylethylene).

2. Chromatographic Conditions:

  • Column: Phenyl methyl silicone liquid phase.

  • Operating Temperature: Approximately 195°C.

  • Detector: Hydrogen flame-ionization detector.

3. Data Analysis:

  • Identify and quantify this compound and 3-chloro-4-cyclohexylphenylglycolic acid based on their retention times relative to the internal standard.

  • The identity of the silyl derivatives can be confirmed by GLC-mass spectrometry.[1]

Forced Degradation Study Protocol (General Guidance)

This is a general protocol that can be adapted for this compound based on common practices for NSAIDs.

1. Acid and Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH.

  • Incubate samples at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).

  • Keep the sample at room temperature for 24 hours.

3. Thermal Degradation:

  • Expose solid this compound to dry heat (e.g., 80°C) for 48 hours.

4. Photostability:

  • Expose both solid this compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

5. Analysis:

  • Analyze all stressed samples using a validated stability-indicating method (e.g., the GLC method described above or a developed HPLC method).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Data Presentation

Table 1: Summary of this compound and its Known Degradation Product

CompoundChemical FormulaMolar Mass ( g/mol )Role
This compound C₁₄H₁₆Cl₂O₂287.18Active Pharmaceutical Ingredient
3-chloro-4-cyclohexylphenylglycolic acid C₁₄H₁₇ClO₃268.73Degradation Product[1]

Visualizations

Fenclorac_Degradation_Pathway This compound This compound (C₁₄H₁₆Cl₂O₂) DegradationProduct 3-chloro-4-cyclohexylphenylglycolic acid (C₁₄H₁₇ClO₃) This compound->DegradationProduct Degradation Stress Stress Conditions (Heat, Humidity, Light)

Figure 1. Simplified degradation pathway of this compound.

COX_Inhibition_Pathway cluster_cell Cell Membrane ArachidonicAcid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 & COX-2) ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzyme Inhibition

Figure 2. Mechanism of action of this compound via COX inhibition.

Experimental_Workflow start Start: this compound Sample storage Long-Term Storage (Controlled Conditions) start->storage stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample Collection (Time Points) storage->sampling stress->sampling prep Sample Preparation (e.g., Derivatization) sampling->prep analysis Analytical Method (GLC or HPLC) prep->analysis data Data Analysis (Quantification of this compound and Degradation Products) analysis->data report Stability Report data->report end End report->end

Figure 3. General experimental workflow for this compound stability testing.

References

Technical Support Center: Overcoming Poor Solubility of Fenclorac

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the poor aqueous solubility of Fenclorac for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a hydrophobic molecule with low water solubility, approximately 0.45 mg/mL at 25°C. When a concentrated stock solution of this compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to precipitate out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[1][2]

Q4: Can I dissolve this compound directly in cell culture medium?

A4: Direct dissolution of this compound in cell culture medium is not recommended due to its poor aqueous solubility. This will likely result in incomplete dissolution and the formation of a precipitate, leading to inaccurate and irreproducible experimental results.

Q5: How can I prevent this compound from precipitating when I add it to my aqueous experimental solution?

A5: To minimize precipitation, the DMSO stock solution of this compound should be added to the pre-warmed aqueous solution (e.g., cell culture medium at 37°C) drop-by-drop while vigorously vortexing or stirring. This facilitates rapid and uniform dispersion of the compound.

Troubleshooting Guide: this compound Precipitation

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity when adding DMSO stock to aqueous buffer.Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. Prepare a more dilute stock solution to reduce the volume of DMSO added.
Concentration Exceeds Solubility Limit: The final concentration of this compound is above its solubility in the final solvent mixture.Reduce the final concentration of this compound in your experiment. Experimentally determine the kinetic solubility in your specific buffer system.
Precipitation Over Time Metastable Supersaturated Solution: The initial clear solution is thermodynamically unstable.Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.
Temperature Fluctuations: Solubility of this compound may be temperature-dependent.Maintain a constant temperature for your experimental solutions. If solutions are prepared warm, they may precipitate upon cooling.
Cloudy or Hazy Solution Formation of Fine Precipitate/Colloidal Suspension: The compound has not fully precipitated into visible particles but is not truly in solution.Centrifuge the solution at high speed and use the supernatant, being aware that the actual concentration may be lower than intended. Consider using a surfactant like Tween 80 for in vivo preparations.

Data Presentation: this compound Solubility

SolventSolubilityNotes
Water Very Low (~0.45 mg/mL at 25°C)Practically insoluble for most experimental concentrations.
Dimethyl Sulfoxide (DMSO) HighRecommended solvent for preparing concentrated stock solutions for in vitro use.
Ethanol Moderately SolubleCan be used as a co-solvent, but may have physiological effects on cells at higher concentrations.
Methanol Moderately SolubleSimilar to ethanol, can be used as a co-solvent.
Acetone SolubleMay not be suitable for all biological experiments due to potential toxicity.
Acetonitrile SolublePrimarily used for analytical purposes (e.g., HPLC) rather than biological assays.
Phosphate-Buffered Saline (PBS, pH 7.4) Very LowSimilar to water, direct dissolution is not feasible for most applications.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 287.18 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 287.18 g/mol * 1000 mg/g = 2.87 mg

  • Weigh this compound: Accurately weigh 2.87 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Tightly cap the tube and vortex for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months or at -80°C for longer-term storage.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound. For this example, we will prepare a 10 µM working solution.

  • Calculate the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution:

    • Volume of stock = (Final Concentration * Final Volume) / Stock Concentration

    • Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare the working solution: a. Add 999 µL of pre-warmed cell culture medium to a sterile tube. b. While vigorously vortexing the medium, add 1 µL of the 10 mM this compound stock solution dropwise. c. Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (1 µL) to the same final volume of medium (999 µL) without the this compound. This will account for any effects of the solvent on the cells. The final DMSO concentration in this example is 0.1%.

Mandatory Visualizations

G Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve add_stock Add Stock Solution Dropwise dissolve->add_stock 10 mM Stock in DMSO prewarm Pre-warm Aqueous Buffer / Medium to 37°C vortex_buffer Vigorously Vortex Aqueous Buffer prewarm->vortex_buffer vortex_buffer->add_stock final_mix Continue Vortexing add_stock->final_mix experiment experiment final_mix->experiment Ready for Experiment (Final DMSO < 0.5%)

Caption: Workflow for preparing this compound solutions.

G This compound Inhibition of Prostaglandin Synthesis Pathway phospholipids Cell Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 (Cyclooxygenase) arachidonic_acid->cox Oxygenation pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox Inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Minimizing Fenclorac-Induced Gastric Lesions in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating fenclorac-induced gastric lesions in rats. It provides a comprehensive resource of frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced gastric lesions?

A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily causes gastric lesions by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition leads to a significant reduction in the synthesis of prostaglandins, which are vital for maintaining the integrity of the gastric mucosa. Prostaglandins play a crucial role in stimulating the secretion of protective mucus and bicarbonate, as well as maintaining adequate mucosal blood flow. The depletion of prostaglandins compromises these defense mechanisms, rendering the gastric mucosa vulnerable to the damaging effects of its own acidic environment.[1] Furthermore, secondary mechanisms such as the induction of oxidative stress and infiltration of neutrophils contribute to the mucosal injury.[2][3]

Q2: What is a standard experimental timeline for inducing and assessing this compound-induced gastric lesions in rats?

A2: A typical experimental timeline is as follows:

  • Fasting: Rats are fasted for 18-24 hours to ensure an empty stomach, which standardizes the ulcerative response. They should have free access to water during this period.

  • Drug Administration: The test compound or vehicle is administered, typically 30-60 minutes before this compound.

  • This compound Administration: this compound is administered orally or subcutaneously.

  • Lesion Development: Gastric lesions typically develop over the next 4-6 hours.

  • Euthanasia and Tissue Collection: Animals are euthanized, and their stomachs are promptly collected for analysis.

Q3: How is the severity of gastric lesions quantified?

A3: The severity of gastric lesions is commonly assessed both macroscopically and microscopically.

  • Macroscopic Evaluation: The stomach is opened along the greater curvature, and the lesions are scored based on their number and size, often calculated as an "ulcer index".[2]

  • Microscopic Evaluation: Gastric tissue is fixed, sectioned, and stained (commonly with hematoxylin and eosin - H&E) to observe histopathological changes such as epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.[4][5]

Q4: What are the essential biochemical markers to analyze in gastric tissue?

A4: Several key biochemical markers are analyzed to understand the mechanisms of injury and protection:

  • Myeloperoxidase (MPO) activity: An index of neutrophil infiltration and inflammation.[2]

  • Malondialdehyde (MDA) levels: A marker of lipid peroxidation, indicating oxidative stress.[2]

  • Prostaglandin E2 (PGE2) levels: To confirm the inhibitory effect of this compound on prostaglandin synthesis.

  • Antioxidant enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and levels of glutathione (GSH) are measured to assess the antioxidant status of the mucosa.[6][7][8]

  • Pro-inflammatory cytokines: Levels of TNF-α, IL-1β, and IL-6 can be measured to quantify the inflammatory response.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in ulcer index within the same experimental group. Inconsistent fasting period prior to this compound administration. Variation in the technique of this compound administration (e.g., oral gavage). Stress induced by animal handling or housing conditions.Ensure a strict and consistent fasting schedule for all animals (typically 18-24 hours). Standardize the administration technique to ensure accurate and consistent dosing. Acclimatize animals to the facility and handling procedures to minimize stress.
No significant gastric lesions are observed after this compound administration. The dose of this compound may be insufficient. The specific strain of rat used may be less susceptible to NSAID-induced gastric injury.Perform a dose-response study to determine the optimal ulcerogenic dose of this compound for your animal model. Consider using a well-established susceptible strain, such as Wistar or Sprague-Dawley rats.[2]
Unexpected mortality occurs in the experimental animals. The dose of this compound may be too high, leading to systemic toxicity. Perforation of a gastric ulcer. Dehydration resulting from a prolonged fasting period.Reduce the dose of this compound. During dissection, carefully inspect the stomach for any signs of perforation. Ensure that animals have unrestricted access to water throughout the fasting period.[2]

Experimental Protocols

Protocol 1: this compound-Induced Gastric Lesion Model

Objective: To induce acute gastric mucosal lesions in rats for the evaluation of gastroprotective compounds.

Materials:

  • Wistar or Sprague-Dawley rats (male, 180-220 g)

  • This compound

  • Vehicle (e.g., 1% Carboxymethylcellulose [CMC] in water)

  • Oral gavage needles

Procedure:

  • House the rats in cages with raised mesh bottoms to prevent coprophagy and fast them for 24 hours before the experiment, allowing free access to water.

  • Prepare a suspension of this compound in the vehicle. As this compound-specific dosage can vary, a pilot study is recommended. A starting point can be extrapolated from doses of other NSAIDs like indomethacin (e.g., 25-60 mg/kg).[6][10]

  • Administer the this compound suspension orally to the rats using a gavage needle.

  • Four to six hours after this compound administration, euthanize the rats via an approved method.

  • Immediately excise the stomach and open it along the greater curvature.

  • Gently rinse the gastric mucosa with normal saline to remove any contents.

  • Macroscopically examine the stomach for lesions and calculate the ulcer index.

  • Collect tissue samples for histopathological and biochemical analyses.

Protocol 2: Assessment of a Novel Gastroprotective Agent

Objective: To determine the efficacy of a test compound in preventing this compound-induced gastric lesions.

Procedure:

  • Follow step 1 of Protocol 1.

  • Divide the animals into experimental groups:

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: this compound Control (receives vehicle then this compound)

    • Group 3: Positive Control (receives a known gastroprotective agent, e.g., Esomeprazole 20 mg/kg, then this compound)[11]

    • Group 4+: Test Compound (receives test compound at various doses, then this compound)

  • Administer the vehicle, positive control, or test compound orally 60 minutes prior to this compound administration.

  • Administer this compound (at the predetermined ulcerogenic dose) to all groups except the Vehicle Control.

  • Proceed with steps 4-8 from Protocol 1.

Quantitative Data Presentation

The following tables provide representative data from studies using the indomethacin-induced ulcer model, which is mechanistically similar to this compound. These can be used as a reference for expected outcomes.

Table 1: Illustrative Effects of a Test Agent on Gastric Lesion Parameters

Treatment GroupUlcer Index (mean ± SEM)Mucin Content (% of Control)Gastric pH (mean ± SEM)
Normal Control 0.0 ± 0.0100 ± 8.54.5 ± 0.3
This compound Control 28.4 ± 3.145.2 ± 5.12.1 ± 0.2
This compound + Test Agent (100 mg/kg) 9.7 ± 1.582.1 ± 7.33.8 ± 0.3
This compound + Esomeprazole (20 mg/kg) 5.2 ± 0.991.5 ± 6.94.2 ± 0.2
*Data are hypothetical and for illustrative purposes. p<0.05 compared to this compound Control.

Table 2: Illustrative Effects of a Test Agent on Gastric Mucosal Biomarkers

Treatment GroupMDA (nmol/mg protein)MPO (U/g tissue)SOD (U/mg protein)GSH (nmol/mg protein)
Normal Control 1.2 ± 0.215.6 ± 2.425.4 ± 2.18.9 ± 0.7
This compound Control 4.8 ± 0.558.2 ± 6.112.1 ± 1.53.2 ± 0.4
This compound + Test Agent (100 mg/kg) 2.1 ± 0.328.9 ± 3.520.8 ± 1.97.1 ± 0.6
This compound + Esomeprazole (20 mg/kg) 1.8 ± 0.221.4 ± 2.923.5 ± 2.08.2 ± 0.7
*Data are hypothetical and for illustrative purposes. p<0.05 compared to this compound Control.

Mandatory Visualizations

Fenclorac_Mechanism This compound This compound (NSAID) COX_Enzyme COX Enzyme This compound->COX_Enzyme Inhibits Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Protective_Factors Protective Factors (Mucus, Bicarbonate, Blood Flow) Prostaglandins->Protective_Factors Decreased Imbalance Imbalance Protective_Factors->Imbalance Aggressive_Factors Aggressive Factors (Acid, Pepsin) Aggressive_Factors->Imbalance Gastric_Lesions Gastric Lesions Imbalance->Gastric_Lesions

Caption: Signaling pathway of this compound-induced gastric lesions.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Fasting 24h Fasting (Water ad libitum) Grouping Animal Grouping Fasting->Grouping Pretreatment Pre-treatment with Test Compound/Vehicle Grouping->Pretreatment Induction This compound Administration Pretreatment->Induction Sacrifice Euthanasia (4-6h post-induction) Induction->Sacrifice Evaluation Macroscopic & Microscopic Evaluation Sacrifice->Evaluation Biochemistry Biochemical Analysis Evaluation->Biochemistry

Caption: Workflow for evaluating gastroprotective agents.

Troubleshooting_Flowchart Start Observe Experimental Outcome Problem Is there high variability or no lesions? Start->Problem Check_Protocol Review Protocol: - Fasting Duration - Dosing Technique - Animal Handling Problem->Check_Protocol High Variability Check_Dose Review this compound Dose: - Perform Dose-Response Study - Confirm Strain Susceptibility Problem->Check_Dose No Lesions Solution Implement Corrective Actions Check_Protocol->Solution Check_Dose->Solution

Caption: Logical troubleshooting flow for experimental issues.

References

Troubleshooting inconsistent results in Fenclorac assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenclorac assays. The content is designed to address common issues and provide detailed methodologies to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound assays?

Inconsistent results in this compound assays can stem from several factors, often related to sample preparation, matrix effects, and analyte stability. Key areas to investigate include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • Analyte Stability: this compound may be susceptible to degradation under certain storage conditions (e.g., temperature, pH, light exposure) or during sample processing. It is crucial to evaluate its stability during method development.

  • Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to low recovery and high variability. The chosen method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), must be optimized.

  • Chromatographic Issues: Problems with the HPLC system, such as column degradation, inconsistent mobile phase composition, or leaks, can cause shifts in retention time and poor peak shape.

Q2: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

Minimizing matrix effects is critical for accurate bioanalysis. Here are several strategies:

  • Optimize Sample Cleanup: Employ a more rigorous sample preparation technique. While protein precipitation is fast, it may not be sufficient. Consider using SPE or LLE to remove a larger portion of interfering matrix components.

  • Chromatographic Separation: Adjust the HPLC gradient and mobile phase composition to better separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Q3: What are the key validation parameters I should assess for a this compound bioanalytical method?

A robust bioanalytical method validation should be conducted in accordance with regulatory guidelines (e.g., FDA, EMA) and should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term, long-term).

Troubleshooting Guides

HPLC-UV Assay Troubleshooting
Issue Potential Cause Recommended Solution
Variable Retention Times Inconsistent mobile phase composition.Prepare mobile phase fresh daily and ensure accurate mixing of solvents. Use a gravimetric approach for preparation.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Column degradation.Replace the column with a new one of the same type.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Presence of active sites on the column.Use a mobile phase with an appropriate pH or additive to suppress silanol interactions.
High Background Noise Contaminated mobile phase or system.Filter all solvents and flush the system with a strong solvent.
Detector lamp aging.Replace the UV detector lamp.
LC-MS/MS Assay Troubleshooting
Issue Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Co-eluting matrix components.Improve sample cleanup (e.g., switch from protein precipitation to SPE). Optimize chromatography to separate this compound from the interfering peaks.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
High Variability Between Replicates Inconsistent sample preparation.Ensure consistent timing and technique for all sample preparation steps. Consider automating the sample preparation process.
Carryover from previous injection.Optimize the injector wash procedure with a strong solvent.
Inaccurate Quantification Uncorrected matrix effects.Use a stable isotope-labeled internal standard. If unavailable, use a structurally similar analog and validate its performance.
Analyte degradation during sample processing.Investigate stability at each step of the sample preparation process and adjust conditions (e.g., temperature, pH) as needed.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, a detailed methodology for the analysis of Diclofenac , a structurally similar non-steroidal anti-inflammatory drug (NSAID), is provided as a representative example. This can serve as a strong starting point for developing a this compound assay.

Representative HPLC-UV Method for Diclofenac in Human Plasma[1][2]

This protocol describes a validated HPLC-UV method for the determination of diclofenac in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.7 mL of human plasma in a centrifuge tube, add 100 µL of 1 M hydrochloric acid to acidify the sample.

  • Add an internal standard (e.g., Naproxen, 3 µg/mL).

  • Add 2 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 2 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent with UV detector.

  • Column: C18, 3.5 µm particle size, 150 mm x 3.9 mm I.D.

  • Mobile Phase: Acetonitrile and Sodium Dihydrogen Phosphate buffer (42.5:57.5, v/v), pH adjusted to 3.16.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 281 nm.

  • Column Temperature: Ambient.

  • Run Time: 7 minutes.

3. Validation Data (Representative)

The following table summarizes typical validation parameters for an HPLC-UV method for an NSAID like diclofenac in human plasma.[1][2]

ParameterResult
Linearity Range 50 - 1600 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 8.95 ng/mL
Limit of Quantification (LOQ) 27.12 ng/mL
Intra-day Precision (%RSD) 0.93 - 5.27%
Inter-day Precision (%RSD) 2.71 - 6.64%
Accuracy (% Recovery) 98.75 - 99.32%
Representative LC-MS/MS Method for Diclofenac in Human Plasma[3][4]

This protocol outlines a validated LC-MS/MS method for the quantification of diclofenac in human plasma, offering higher sensitivity and selectivity.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled diclofenac or a structural analog like fluconazole).

  • Add 600 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Agilent 6410 triple quadrupole or equivalent with an electrospray ionization (ESI) source.

  • Column: C18 core-shell, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile. (Gradient elution may be required for optimal separation). A typical isocratic condition could be 52.5% acetonitrile and 47.5% water.[4]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Diclofenac: Precursor ion m/z 294.0 -> Product ion m/z 250.0

    • Internal Standard (example, Diclofenac-d4): Precursor ion m/z 298.0 -> Product ion m/z 254.0

3. Validation Data (Representative)

The following table presents typical validation data for an LC-MS/MS method for an NSAID like diclofenac.[4]

ParameterResult
Linearity Range 3.9 - 1194 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Lower Limit of Quantification (LLOQ) 3.9 ng/mL
Intra-batch Precision (%CV) ≤ 15%
Inter-batch Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Recovery Consistent and reproducible

Visualizations

Signaling Pathway of NSAIDs (this compound)

This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 ProstaglandinH2 Prostaglandin H2 (PGH2) COX1->ProstaglandinH2 COX2->ProstaglandinH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) ProstaglandinH2->Prostaglandins Prostaglandin Synthases PhospholipaseA2 Phospholipase A2 This compound This compound (NSAID) This compound->COX1 This compound->COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

General Experimental Workflow for this compound Bioanalysis

This workflow outlines the key steps from sample collection to data analysis in a typical bioanalytical assay for this compound.

G SampleCollection 1. Sample Collection (e.g., Plasma, Urine) SamplePreparation 2. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) SampleCollection->SamplePreparation Add Internal Standard ChromatographicSeparation 3. Chromatographic Separation (HPLC/UPLC) SamplePreparation->ChromatographicSeparation Inject Extract Detection 4. Detection (UV or MS/MS) ChromatographicSeparation->Detection DataAnalysis 5. Data Analysis (Quantification) Detection->DataAnalysis

Caption: A typical bioanalytical workflow for this compound quantification.

Troubleshooting Logic for Inconsistent HPLC Results

This diagram provides a logical flow for troubleshooting common issues leading to inconsistent HPLC results.

G InconsistentResults Inconsistent Results (e.g., variable peak area/height) CheckSystem Check System Suitability (Pressure, Baseline Noise) InconsistentResults->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMobilePhase Check Mobile Phase (Composition, Age, Degassing) MobilePhaseOK Mobile Phase OK? CheckMobilePhase->MobilePhaseOK CheckSamplePrep Review Sample Preparation (Consistency, Recovery) SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK CheckColumn Inspect Column (Age, Contamination, Voids) ColumnOK Column OK? CheckColumn->ColumnOK SystemOK->CheckMobilePhase Yes TroubleshootSystem Troubleshoot Pump, Injector, Detector SystemOK->TroubleshootSystem No MobilePhaseOK->CheckSamplePrep Yes PrepareNewMP Prepare Fresh Mobile Phase MobilePhaseOK->PrepareNewMP No SamplePrepOK->CheckColumn Yes OptimizeSamplePrep Re-optimize/Validate Sample Prep SamplePrepOK->OptimizeSamplePrep No ReplaceColumn Replace Column ColumnOK->ReplaceColumn No ProblemSolved Problem Solved ColumnOK->ProblemSolved Yes TroubleshootSystem->ProblemSolved PrepareNewMP->ProblemSolved OptimizeSamplePrep->ProblemSolved ReplaceColumn->ProblemSolved

Caption: Logical workflow for troubleshooting inconsistent HPLC results.

References

Technical Support Center: Optimizing Fenclorac Dose for Maximum Anti-inflammatory Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of Fenclorac to achieve maximum anti-inflammatory effects in experimental settings. The information is presented in a question-and-answer format and includes troubleshooting guides, detailed experimental protocols, and quantitative data for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] By blocking COX-1 and COX-2, this compound inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Q2: How does the potency of this compound compare to other NSAIDs?

In chronic anti-inflammatory tests, such as the established adjuvant arthritis model in rats, this compound was found to be more potent than acetylsalicylic acid and ibuprofen.[1] However, it was less potent than diclofenac sodium, indomethacin, ketoprofen, and naproxen.[1] In acute tests for anti-inflammatory activity, its potency was generally lower and comparable to acetylsalicylic acid.[1]

Q3: What are the key signaling pathways involved in inflammation that this compound likely affects?

As an NSAID, this compound's primary target is the cyclooxygenase (COX) pathway, which is central to the production of pro-inflammatory prostaglandins from arachidonic acid.[2] Downstream of this, this compound likely modulates signaling pathways that are influenced by prostaglandins, such as the NF-κB and MAPK signaling cascades, which are critical regulators of inflammatory gene expression.[3][4]

Troubleshooting Guides

Issue 1: High variability in dose-response curves for this compound.

  • Potential Cause: Inconsistent cell seeding density, variations in cell health, or improper drug dilution.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Use a cell counter to ensure a consistent number of viable cells are plated in each well.

    • Monitor Cell Health: Regularly check for signs of contamination and ensure cells are in a logarithmic growth phase.

    • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution to avoid degradation.

    • Control for Edge Effects: Avoid using the outermost wells of a microplate for critical experiments, as they are prone to evaporation, which can alter drug concentrations.

Issue 2: Lower than expected anti-inflammatory effect of this compound in vitro.

  • Potential Cause: Sub-optimal drug concentration, inappropriate timing of treatment, or issues with the inflammatory stimulus.

  • Troubleshooting Steps:

    • Optimize Concentration Range: Conduct a pilot experiment with a broad range of this compound concentrations to identify the effective dose range for your specific cell type and stimulus.

    • Optimize Pre-treatment Time: The duration of cell pre-incubation with this compound before adding an inflammatory stimulus (e.g., LPS) is critical. Test various pre-treatment times (e.g., 1, 2, 4, and 24 hours) to determine the optimal window for maximal inhibition.

    • Verify Stimulus Activity: Ensure that the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent and used at a concentration that induces a robust inflammatory response.

Issue 3: Inconsistent results in Prostaglandin E2 (PGE2) ELISA.

  • Potential Cause: Errors in standard curve preparation, improper sample handling, or insufficient washing.

  • Troubleshooting Steps:

    • Careful Standard Preparation: Prepare fresh standards for each assay and ensure accurate pipetting.

    • Sample Handling: Avoid repeated freeze-thaw cycles of cell culture supernatants. If samples were diluted, ensure the dilution factor is correctly applied during calculations.

    • Thorough Washing: Ensure all wells are washed thoroughly and consistently between steps to minimize background signal.[5]

    • Plate Reader Settings: Verify that the correct wavelength and filters are used for reading the plate.[5]

Data Presentation

Table 1: Comparative In Vitro Inhibitory Potency of this compound and Other NSAIDs against COX-1 and COX-2.

DrugTargetIC50 (µM)Selectivity (COX-1/COX-2)
This compound COX-1 / COX-2Not AvailableNot Available
Diclofenac COX-1 / COX-20.5 / 0.51
Ibuprofen COX-1 / COX-213 / 3700.04
Indomethacin COX-1 / COX-20.1 / 50.02
Celecoxib COX-24.3 / 0.04107.5

IC50 values for comparator drugs are approximate and can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

This protocol is adapted from standard fluorometric COX inhibitor screening assays.

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound and other test compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Reconstitute and dilute enzymes, probe, cofactor, and arachidonic acid according to the manufacturer's instructions. Prepare a 10X stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare Reaction Mix: For each well, prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.

  • Add Inhibitors: Add 10 µL of the 10X this compound solution (or other test compounds) to the respective wells. For control wells, add 10 µL of the solvent.

  • Initiate Reaction: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Measure Fluorescence: Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Calculate Inhibition: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production in Cell Culture

This protocol outlines the measurement of PGE2 in cell culture supernatants using a competitive ELISA kit.

Materials:

  • Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • PGE2 ELISA Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with LPS alone).

  • Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • PGE2 ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a PGE2-HRP conjugate.

    • After incubation and washing steps, add the substrate solution and allow the color to develop.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the LPS-only control.

Mandatory Visualizations

Fenclorac_Mechanism_of_Action membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 pgg2 PGG2 cox1_2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox1_2 Inhibition

Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.

Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7) treatment This compound Dose-Response Treatment start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant pge2_elisa PGE2 ELISA supernatant->pge2_elisa data_analysis Data Analysis: - Standard Curve - % Inhibition - IC50 Determination pge2_elisa->data_analysis end End: Optimal Dose Identified data_analysis->end

Caption: Workflow for determining the optimal dose of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) This compound This compound (via COX inhibition) This compound->gene_expression Indirect Inhibition

References

Identifying common impurities from Fenclorac synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of Fenclorac.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to the formation of impurities.

Issue 1: Presence of multiple isomers in the early synthetic steps.

  • Question: After the bromination and chlorination steps, I am observing a mixture of products that are difficult to separate. How can I minimize the formation of these isomers?

  • Answer: The electrophilic aromatic substitution reactions (bromination and chlorination) can lead to the formation of positional isomers.

    • Bromination of Phenylcyclohexane: While the cyclohexyl group is primarily a para-director, some ortho-isomer can also be formed. To favor the para-product, it is crucial to control the reaction temperature, typically keeping it low, and to use a non-polar solvent to minimize the activation of the ortho-position.

    • Chlorination of 4-cyclohexylbenzaldehyde: The aldehyde group is a meta-director. However, the cyclohexyl group is an ortho, para-director. This can lead to a mixture of chlorinated products. Careful control of the Lewis acid catalyst (e.g., FeCl₃) concentration and reaction temperature is essential to favor the desired 3-chloro isomer.

Issue 2: Low yield and presence of a significant amount of biphenyl derivative after the Grignard reaction.

  • Question: My Grignard reaction for the formation of (4-cyclohexylphenyl)methanol has a low yield, and I have identified a significant byproduct, 4,4'-dicyclohexylbiphenyl. What is causing this, and how can I prevent it?

  • Answer: The formation of biphenyl derivatives is a common side reaction in Grignard syntheses, known as Wurtz-type coupling. This occurs when the Grignard reagent reacts with the unreacted aryl halide. To minimize this:

    • Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by water.

    • Use anhydrous ether as the solvent.

    • Add the bromophenylcyclohexane slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.

    • Maintain a gentle reflux to ensure a steady reaction rate without excessive heating, which can promote the coupling side reaction.

Issue 3: Incomplete oxidation and presence of iodine-containing byproducts.

  • Question: The Dess-Martin oxidation of (4-cyclohexylphenyl)methanol to 4-cyclohexylbenzaldehyde is not going to completion, and I am struggling to remove iodine-containing byproducts during workup. What are your recommendations?

  • Answer: Incomplete oxidation can be due to degraded Dess-Martin periodinane (DMP) or insufficient reagent. Ensure the DMP is fresh and used in a slight excess (e.g., 1.1 equivalents). The removal of iodine-containing byproducts, such as 2-iodoxybenzoic acid (IBX) and its acetate derivatives, can be challenging. A common and effective workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The thiosulfate reduces the excess iodine species to iodide, which is more soluble in the aqueous layer and can be easily separated.

Issue 4: Incomplete hydrolysis of the cyanohydrin intermediate.

  • Question: I am observing the presence of the intermediate α-hydroxy acid after the final step. How can I ensure complete conversion to this compound?

  • Answer: The final step involves the conversion of the α-hydroxy acid to the α-chloro acid using a chlorinating agent like thionyl chloride (SOCl₂). Incomplete reaction can be due to:

    • Insufficient Thionyl Chloride: Use a molar excess of SOCl₂ to ensure the reaction goes to completion.

    • Presence of Water: The reaction is sensitive to moisture. Ensure all reactants and solvents are anhydrous.

    • Reaction Time and Temperature: The reaction may require heating or an extended reaction time to proceed to completion. Monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final this compound product?

Based on the typical synthesis route, the most common impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted Phenylcyclohexane

    • Unreacted 4-cyclohexylbenzaldehyde

  • Intermediate-Related Impurities:

    • (4-cyclohexylphenyl)methanol (from incomplete oxidation)

    • α-hydroxy-3-chloro-4-cyclohexylphenylacetic acid (from incomplete chlorination)

  • Byproducts from Side Reactions:

    • Positional isomers of bromophenylcyclohexane and chlorobenzaldehyde.

    • 4,4'-dicyclohexylbiphenyl (from the Grignard reaction).

    • Over-oxidized product: 4-cyclohexylbenzoic acid.

Q2: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying this compound from its impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as unreacted starting materials and some byproducts. Derivatization may be necessary for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities by providing both chromatographic separation and mass information.

Data Presentation: Common Impurities in this compound Synthesis

Impurity Name Chemical Structure Potential Source Typical Analytical Method
PhenylcyclohexaneC₁₂H₁₆Unreacted starting materialGC-MS
4-cyclohexylbenzaldehydeC₁₃H₁₆OIncomplete reaction of the aldehyde intermediateHPLC, GC-MS
(4-cyclohexylphenyl)methanolC₁₃H₁₈OIncomplete oxidation of the alcohol intermediateHPLC, GC-MS
4,4'-dicyclohexylbiphenylC₂₄H₃₀Wurtz-type coupling during Grignard reactionHPLC, LC-MS
ortho-bromophenylcyclohexaneC₁₂H₁₅BrIsomeric byproduct of brominationGC-MS
2-chloro-4-cyclohexylbenzaldehydeC₁₃H₁₅ClOIsomeric byproduct of chlorinationHPLC, GC-MS
α-hydroxy-3-chloro-4-cyclohexylphenylacetic acidC₁₄H₁₇ClO₃Incomplete final chlorination stepHPLC, LC-MS
4-cyclohexylbenzoic acidC₁₃H₁₆O₂Over-oxidation of the aldehyde intermediateHPLC, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

Fenclorac_Synthesis_Pathway PC Phenylcyclohexane BPC 4-Bromophenylcyclohexane PC->BPC Br2, FeBr3 Grignard Grignard Reagent BPC->Grignard Mg, ether Alcohol (4-cyclohexylphenyl)methanol Grignard->Alcohol 1. HCHO 2. H3O+ Aldehyde 4-cyclohexylbenzaldehyde Alcohol->Aldehyde Dess-Martin periodinane Chlorinated_Aldehyde 3-chloro-4-cyclohexylbenzaldehyde Aldehyde->Chlorinated_Aldehyde Cl2, FeCl3 Cyanohydrin Cyanohydrin Intermediate Chlorinated_Aldehyde->Cyanohydrin NaCN Hydroxy_Acid α-hydroxy-3-chloro-4-cyclohexylphenylacetic acid Cyanohydrin->Hydroxy_Acid H3O+ This compound This compound Hydroxy_Acid->this compound SOCl2

Caption: Synthetic pathway for this compound from phenylcyclohexane.

Impurity_Identification_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity and Non-volatile impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile impurities) Sample->GCMS Purity_Check Purity > 99%? HPLC->Purity_Check GCMS->Purity_Check Identify Identify Impurities (LC-MS, NMR) Purity_Check->Identify No Pass Release Purity_Check->Pass Yes Isolate Isolate Impurities (Prep-HPLC) Identify->Isolate Fail Further Investigation Identify->Fail Characterize Characterize Structure Isolate->Characterize Modify Modify Synthesis/ Purification Characterize->Modify Modify->Sample

Caption: Workflow for the identification and characterization of impurities.

Technical Support Center: Fenclorac and Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the potential interference of Fenclorac with common laboratory assays. As a nonsteroidal anti-inflammatory drug (NSAID), this compound's chemical properties and mechanism of action may lead to unexpected results in various experimental setups. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonsteroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[4]

Q2: Has this compound been reported to interfere with laboratory assays?

Currently, there is a lack of specific studies documenting direct interference of this compound with common laboratory assays. However, based on the behavior of other NSAIDs, there is a potential for interference, particularly in immunoassays and assays where enzymatic reactions are monitored. For instance, some NSAIDs like ibuprofen and naproxen have been anecdotally reported to cause false-positive results in urine immunoassays for drugs of abuse, although the likelihood is small.[5][6][7][8]

Q3: What types of assays are potentially at risk of interference from this compound?

Given its chemical structure and mechanism of action, this compound could potentially interfere with:

  • Immunoassays (e.g., ELISA, RIA): Cross-reactivity with antibodies or interference with the enzyme-substrate reaction in enzyme-linked assays.

  • Enzymatic Assays: Direct inhibition or activation of reporter enzymes.

  • Cell-based Assays: Effects on cell viability, proliferation, or signaling pathways that could be misinterpreted as a direct effect of the experimental treatment.

  • Assays involving Prostaglandin Measurement: As a COX inhibitor, this compound will directly impact the results of such assays.

Q4: What are the signs of potential interference in my assay?

  • Unexpectedly high or low results that are not consistent with the experimental hypothesis.

  • Poor reproducibility of results between replicate wells or experiments.

  • Non-linear dose-response curves.

  • Discrepancies between results obtained using different assay methods for the same analyte.

Troubleshooting Guides

Issue 1: Unexpected Results in an Immunoassay

If you observe unexpected results in an immunoassay (e.g., ELISA) in the presence of this compound, consider the following troubleshooting steps:

  • Assess for Matrix Effects: Run a control experiment with the assay buffer spiked with this compound at the same concentration used in your samples, but without the analyte of interest. A significant signal in this control could indicate direct interference.

  • Check for Cross-Reactivity: If possible, perform a competition assay. Pre-incubate the antibody with a high concentration of this compound before adding the analyte. A decrease in signal compared to the control could suggest cross-reactivity.

  • Use an Alternative Assay: If available, measure the analyte using a different method that is less susceptible to interference, such as mass spectrometry.

Issue 2: Inconsistent Results in a Cell-Based Assay

When working with cell-based assays, it is crucial to distinguish between the intended biological effect and potential off-target effects or assay interference.

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which this compound is toxic to your cells. Ensure your experimental concentrations are in the non-toxic range.

  • Run Appropriate Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration as in the experimental wells.

  • Use a Counter-Screen: If you are screening for inhibitors of a specific pathway, use a counter-screen with a different reporter system to confirm your hits and rule out non-specific effects.

Data Presentation

NSAIDAssay MethodAnalyteIncidence of False-Positives
IbuprofenEnzyme-Mediated Immunoassay (EMIA)Cannabinoids1 out of 510 urines
NaproxenEnzyme-Mediated Immunoassay (EMIA)Cannabinoids1 out of 510 urines
IbuprofenFluorescence Polarization Immunoassay (FPIA)Barbiturates1 out of 510 urines
NaproxenFluorescence Polarization Immunoassay (FPIA)Barbiturates1 out of 510 urines

Experimental Protocols

Protocol 1: Investigating Potential Interference in an ELISA Assay

This protocol outlines a general procedure to assess whether this compound interferes with an ELISA.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare standards and samples as per the ELISA kit protocol.

  • Assay Procedure:

    • Spike-in Control: To a set of wells containing only assay buffer (no analyte), add the different concentrations of this compound.

    • Analyte-Spiked Samples: To a set of wells containing a known concentration of the analyte, add the different concentrations of this compound.

    • Standard Curve: Prepare the standard curve according to the manufacturer's instructions.

    • Follow the standard ELISA protocol for incubation, washing, addition of detection antibody, substrate, and stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Compare the signal from the "Spike-in Control" wells to the blank. A significant signal suggests direct interference.

    • Compare the results from the "Analyte-Spiked Samples" to the expected concentration. A significant deviation indicates interference with analyte detection.

Visualizations

Fenclorac_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory This compound This compound This compound->COX1 This compound->COX2

Caption: Mechanism of action of this compound.

Interference_Workflow Start Unexpected Assay Result Check_Literature Review Literature for Known Interferences of NSAIDs Start->Check_Literature Spike_Recovery Perform Spike and Recovery Experiment Check_Literature->Spike_Recovery Dilution_Linearity Assess Linearity of Dilution Spike_Recovery->Dilution_Linearity Alternative_Method Analyze Samples with an Alternative Method (e.g., LC-MS/MS) Dilution_Linearity->Alternative_Method Interference_Confirmed Interference Confirmed Alternative_Method->Interference_Confirmed No_Interference No Interference Detected Interference_Confirmed->No_Interference No Modify_Protocol Modify Assay Protocol (e.g., sample dilution) Interference_Confirmed->Modify_Protocol Yes Report_Results Report Results and Note Potential for Interference No_Interference->Report_Results Modify_Protocol->Report_Results

Caption: Workflow for investigating suspected assay interference.

References

Technical Support Center: Fenclorac Dosage Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on adjusting Fenclorac dosage between mice and rats for preclinical research. The information is presented in a question-and-answer format to address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How can I estimate a starting dose of this compound for my rat study if I have an effective dose from a mouse experiment?

A1: A common method for dose conversion between species is allometric scaling, which takes into account the differences in body surface area. A simplified approach uses a conversion factor based on the body weight to body surface area ratio (Km). To convert a mouse dose to a rat dose, you can use the following formula:

Rat Dose (mg/kg) = Mouse Dose (mg/kg) x (Km mouse / Km rat)

The Km value for a mouse is typically 3 and for a rat is 6.[1][2] Therefore, you would divide the mouse dose by 2 to estimate the equivalent dose in rats.

Q2: Are there significant metabolic differences between mice and rats that could affect this compound dosage?

A2: Yes, there are notable differences in drug metabolism between mice and rats, primarily due to variations in cytochrome P450 (CYP) enzyme expression and activity.[3][4] While the specific CYP enzymes responsible for this compound metabolism are not well-documented, it is known that mice often have higher metabolic rates than rats.[3] This can lead to faster clearance of a drug in mice, potentially requiring a higher mg/kg dose to achieve the same therapeutic effect as in rats.

Q3: What is the acute toxicity of this compound in mice and rats?

A3: The acute oral lethal dose 50 (LD50) of this compound has been determined in both species. In mice, the oral LD50 is 430 mg/kg, and in rats, it is 285 mg/kg.[5] This indicates that, in terms of acute toxicity, rats are more sensitive to this compound than mice.

Q4: How is this compound eliminated from the body in rats?

A4: Studies in rats have shown that this compound is primarily excreted through both renal and fecal routes.[6] After 24 hours of a single oral dose, approximately 41% of the administered dose is found in the urine and 17% in the feces.[6]

Troubleshooting Guide

Q1: I administered this compound to rats based on a scaled-down dose from a mouse study, but I'm not observing the expected therapeutic effect. What could be the issue?

A1: Several factors could contribute to this:

  • Metabolic Differences: As mentioned, mice generally have a higher metabolic rate. The dose conversion based solely on body surface area may not fully account for the faster clearance in mice. You may need to adjust the rat dose upwards, but this should be done cautiously and with careful monitoring for any signs of toxicity.

  • Plasma Protein Binding: The extent of plasma protein binding can differ between species.[7] If this compound binds more extensively to plasma proteins in rats compared to mice, the free (active) drug concentration might be lower than anticipated.

  • Strain Differences: Different strains of rats can exhibit variations in drug metabolism and response. Ensure you are using a consistent strain for your experiments.

Q2: I'm observing unexpected side effects in my rat cohort at a dose that was well-tolerated in mice. What should I do?

A2: This is likely due to the higher sensitivity of rats to this compound's toxicity, as indicated by the lower LD50 value in rats (285 mg/kg) compared to mice (430 mg/kg).[5] Immediately reduce the dose and monitor the animals closely. It is advisable to conduct a pilot dose-ranging study in a small group of rats to determine the maximum tolerated dose (MTD) before proceeding with larger efficacy studies.

Quantitative Data Summary

ParameterMouseRatReference(s)
Acute Oral LD50 430 mg/kg285 mg/kg[5]
Body Surface Area Conversion Factor (Km) 36[1][2]
Dose Conversion (Mouse to Rat) N/AMouse Dose (mg/kg) / 2[1][2]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Rodent Model of Inflammation

  • Animal Model: Select an appropriate rodent model of inflammation (e.g., carrageenan-induced paw edema).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control like Indomethacin, and different doses of this compound). A typical group size is 6-8 animals.

  • Dosing:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug orally (p.o.) or intraperitoneally (i.p.) at the predetermined doses. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for rats).

  • Induction of Inflammation: At a specified time after drug administration (e.g., 1 hour), induce inflammation by injecting the inflammatory agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

G cluster_workflow Dosage Adjustment Workflow start Start with Effective Dose in Mice (mg/kg) convert Apply Allometric Scaling (Divide by 2 for Rat Dose) start->convert pilot Conduct Pilot Study in a Small Group of Rats convert->pilot evaluate_efficacy Evaluate Efficacy pilot->evaluate_efficacy evaluate_toxicity Monitor for Toxicity pilot->evaluate_toxicity adjust Adjust Dose (Increase/Decrease) evaluate_efficacy->adjust Insufficient Efficacy optimal Determine Optimal Dose for Efficacy Study evaluate_efficacy->optimal Efficacy Achieved evaluate_toxicity->adjust Toxicity Observed evaluate_toxicity->optimal No Toxicity adjust->pilot

Caption: Workflow for adjusting this compound dosage from mice to rats.

References

Fenclorac Synthesis: A Technical Support Center for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of Fenclorac.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for this compound?

The most frequently described laboratory synthesis of this compound starts from phenylcyclohexane. The key steps involve the formation of 3-chloro-4-cyclohexylbenzaldehyde, which then undergoes a series of reactions to yield the final product.

Q2: What are the known impurities in this compound synthesis?

During the synthesis of this compound, two primary impurities have been identified:

  • 3-chloro-4-cyclohexylphenylglycolic acid

  • alpha-chloro-4-cyclohexylphenylacetic acid [1]

These impurities can arise from side reactions or degradation of the final product and require careful control during the process.

Q3: What are the general challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale presents several common challenges:

  • Reaction Heat Management: Exothermic steps, if not properly controlled, can lead to temperature spikes, promoting side reactions and impurity formation.

  • Mixing Efficiency: Inadequate mixing in larger reactors can result in localized concentration gradients, affecting reaction kinetics and product purity.

  • Reagent Addition Control: The rate of addition of critical reagents needs to be carefully controlled to maintain optimal reaction conditions.

  • Purification: Methods that are effective at the lab scale, such as chromatography, may not be economically viable or scalable for large quantities. Crystallization is often the preferred method for purification at scale, but developing a robust crystallization process can be challenging.

  • Material Handling: Handling larger quantities of chemicals requires adherence to stricter safety protocols and the use of specialized equipment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield of 3-chloro-4-cyclohexylbenzaldehyde (Intermediate)

Possible Causes:

  • Incomplete Chlorination: The chlorination of 4-cyclohexylbenzaldehyde may be inefficient.

  • Sub-optimal Reaction Temperature: The temperature for the chlorination reaction may not be optimal, leading to reduced conversion.

  • Poor Quality of Reagents: Impurities in the starting materials or reagents can interfere with the reaction.

Troubleshooting Steps:

  • Optimize Chlorination Conditions:

    • Ensure the catalyst (e.g., ferric chloride) is anhydrous and used in the correct stoichiometric amount.

    • Monitor the reaction temperature closely. A slight increase or decrease might improve the yield.

    • Consider a step-wise addition of the chlorinating agent to control the reaction rate and temperature.

  • Verify Reagent Quality:

    • Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of 4-cyclohexylbenzaldehyde and the chlorinating agent.

  • Alternative Synthetic Route:

    • Consider the synthesis of 3-chloro-4-cyclohexylbenzaldehyde from 1-(3-chloro-4-cyclohexylphenyl)-1,2-ethanediol using periodic acid, which may offer better yields and fewer side products.

Problem 2: High Levels of 3-chloro-4-cyclohexylphenylglycolic acid Impurity

Possible Causes:

  • Incomplete Conversion of the Cyanohydrin Intermediate: The hydrolysis of the cyanohydrin intermediate may be incomplete, or the intermediate may be susceptible to side reactions.

  • Oxidative Degradation: The intermediate or final product may undergo oxidation.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions:

    • Ensure complete hydrolysis of the cyanohydrin by adjusting the reaction time, temperature, and concentration of the hydrolyzing agent (e.g., acid or base).

    • Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal endpoint.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 3: Presence of alpha-chloro-4-cyclohexylphenylacetic acid Impurity

Possible Causes:

  • Side reaction during the final chlorination step: The conversion of the carboxylic acid to the acid chloride using thionyl chloride can sometimes lead to alpha-chlorination as a side reaction, especially under prolonged reaction times or elevated temperatures.

Troubleshooting Steps:

  • Optimize the final chlorination step:

    • Carefully control the reaction temperature and time. Use the minimum effective temperature and monitor the reaction to avoid over-chlorination.

    • Consider using a milder chlorinating agent if the issue persists.

    • The order of addition of reagents can also be critical.

Problem 4: Difficulty in Purifying this compound at Large Scale

Possible Causes:

  • Co-crystallization of Impurities: The identified impurities may have similar solubility profiles to this compound, making them difficult to remove by simple crystallization.

  • Oily Product Formation: The crude product may precipitate as an oil rather than a crystalline solid, making filtration and drying difficult.

Troubleshooting Steps:

  • Develop a Robust Crystallization Process:

    • Solvent Screening: Experiment with different solvent systems (single solvents and mixtures) to identify one that provides good solubility for this compound at elevated temperatures and low solubility at room temperature, while leaving impurities in the mother liquor.

    • Controlled Cooling: Implement a controlled cooling profile during crystallization. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals.

    • Seeding: Use seed crystals of pure this compound to induce crystallization at the desired temperature and promote the growth of larger, more uniform crystals.

    • Anti-solvent Addition: Consider an anti-solvent crystallization approach, where a solvent in which this compound is insoluble is slowly added to a solution of the crude product.

  • Recrystallization:

    • If a single crystallization does not provide the desired purity, a second recrystallization step may be necessary.

Data Presentation

Table 1: Summary of Key Reaction Steps and Potential Issues

StepReactionKey ReagentsPotential Scale-Up ChallengesAssociated Impurities
1Chlorination of 4-cyclohexylbenzaldehydeFerric chloride, Chlorinating agentExothermic reaction, incomplete conversionUnreacted starting material
2Cyanohydrin FormationSodium cyanideHandling of toxic reagents-
3Hydrolysis to Carboxylic AcidAcid or BaseIncomplete hydrolysis3-chloro-4-cyclohexylphenylglycolic acid
4Formation of this compoundThionyl chlorideAlpha-chlorination side reactionalpha-chloro-4-cyclohexylphenylacetic acid
5Purification-Co-crystallization, oiling outBoth identified impurities

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-cyclohexylbenzaldehyde

  • Method: Chlorination of 4-cyclohexylbenzaldehyde.

  • Procedure: To a solution of 4-cyclohexylbenzaldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of anhydrous ferric chloride. Slowly add the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while maintaining the reaction temperature between 20-25°C. Monitor the reaction by GC or HPLC. Upon completion, quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by distillation or crystallization.

Protocol 2: Synthesis of this compound from 3-chloro-4-cyclohexylbenzaldehyde

  • Step 2a: Cyanohydrin Formation: React 3-chloro-4-cyclohexylbenzaldehyde with sodium cyanide in a suitable solvent system. This reaction is typically performed at a low temperature to control the exothermic reaction.

  • Step 2b: Hydrolysis: The resulting cyanohydrin is hydrolyzed using a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions to yield the corresponding carboxylic acid.

  • Step 2c: Final Chlorination: The carboxylic acid is then reacted with thionyl chloride, often in the presence of a catalytic amount of DMF, to yield this compound. The reaction is typically performed in an inert solvent under reflux. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude this compound is isolated.

Protocol 3: Purification of this compound by Crystallization

  • Procedure: Dissolve the crude this compound in a suitable solvent (e.g., toluene, heptane, or a mixture) at an elevated temperature. If necessary, treat with activated carbon to remove colored impurities. Filter the hot solution to remove any insoluble materials. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Fenclorac_Synthesis_Workflow Phenylcyclohexane Phenylcyclohexane Bromination Bromination (FeBr3) Phenylcyclohexane->Bromination Grignard_Formation Grignard Formation (Mg, Ether) Bromination->Grignard_Formation Formaldehyde_Addition Formaldehyde Addition Grignard_Formation->Formaldehyde_Addition Oxidation Oxidation (Dess-Martin) Formaldehyde_Addition->Oxidation Chlorination Chlorination (FeCl3) Oxidation->Chlorination Cyanohydrin_Formation Cyanohydrin Formation (NaCN) Chlorination->Cyanohydrin_Formation Hydrolysis Hydrolysis Cyanohydrin_Formation->Hydrolysis Final_Chlorination Final Chlorination (SOCl2) Hydrolysis->Final_Chlorination This compound This compound Final_Chlorination->this compound

Caption: General synthetic workflow for this compound from phenylcyclohexane.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Optimize_Conditions In_Process_Control Implement In-Process Controls (IPC) Start->In_Process_Control Purification_Loss Investigate Purification Losses Start->Purification_Loss Check_Purity->Optimize_Conditions Optimize_Conditions->In_Process_Control Impurity_Analysis Analyze for Known Impurities In_Process_Control->Impurity_Analysis Yield_Improved Yield Improved Purification_Loss->Yield_Improved Impurity_Analysis->Yield_Improved

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Validation & Comparative

Fenclorac vs. Indomethacin: A Comparative Analysis of Anti-inflammatory Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both fenclorac and indomethacin have been recognized for their therapeutic effects in mitigating inflammation. This guide provides a detailed, objective comparison of their anti-inflammatory potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for both this compound and indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] By blocking the COX pathway, these NSAIDs effectively reduce the production of these pro-inflammatory molecules. Indomethacin is a potent non-selective inhibitor of both COX-1 and COX-2.[2][3] While specific inhibitory concentrations for this compound are not as readily available in the reviewed literature, its mechanism is understood to be analogous, targeting prostaglandin synthesis.[4]

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound / Indomethacin This compound / Indomethacin This compound / Indomethacin->COX-1 / COX-2 Inhibition

Caption: Mechanism of action for this compound and Indomethacin.

Quantitative Comparison of Anti-inflammatory Potency

The anti-inflammatory potency of this compound and indomethacin has been evaluated in various preclinical models. The carrageenan-induced paw edema model in rats is a standard assay for assessing acute anti-inflammatory activity. The data presented below is a compilation from various studies to provide a comparative overview.

CompoundAssayAnimal ModelED50 (mg/kg)Relative Potency (vs. Indomethacin)Reference
This compound Carrageenan-induced Paw EdemaRat7.90.3x[4]
Indomethacin Carrageenan-induced Paw EdemaRat~2.5 - 5.01.0x[4][5]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

In the carrageenan-induced paw edema assay, this compound demonstrated an ED50 of 7.9 mg/kg.[4] Comparative tests within the same study indicated that the potency of this compound was approximately 0.3 times that of indomethacin.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Carrageenan_Edema_Workflow cluster_0 Experimental Procedure Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animal Selection: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Drug Administration: The test compound (e.g., this compound or indomethacin) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, commonly a 1% solution of carrageenan, is administered into the hind paw of the rat.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., every hour for up to 5-6 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group. The ED50 value is then determined from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 (half-maximal inhibitory concentration) values of a test compound against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The enzyme is incubated in a suitable buffer with co-factors.

  • Inhibitor Addition: The test compound (this compound or indomethacin) is added at various concentrations.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is measured, typically using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in COX activity.

Conclusion

Based on the available in vivo data from the carrageenan-induced paw edema model, indomethacin is a more potent anti-inflammatory agent than this compound, with this compound exhibiting approximately one-third the potency of indomethacin in this acute inflammation model.[4] Both compounds exert their anti-inflammatory effects through the inhibition of prostaglandin synthesis. The choice between these agents in a research or development context would depend on the specific requirements of the study, including the desired potency and the experimental model being utilized. Further studies providing a direct comparison of their COX-1 and COX-2 inhibitory activities would offer a more complete understanding of their relative potencies and potential for side effects.

References

A Comparative Efficacy Study: Fenclorac vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the efficacy of Fenclorac and Ibuprofen, two non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a summary of their performance in key preclinical models of inflammation, pain, and fever, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway

Both this compound and Ibuprofen exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2][3] Prostaglandins are lipid compounds that play a central role in mediating inflammation, pain, and fever.[4] By blocking the COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating these symptoms.[4]

Ibuprofen is a well-characterized non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[1][2][3] The anti-inflammatory, analgesic, and antipyretic effects are largely attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects.[4] this compound is also a potent cyclooxygenase inhibitor, and its mechanism of action is understood to follow this same pathway of prostaglandin synthesis inhibition.[5]

Signaling Pathway of COX Inhibition by NSAIDs

The following diagram illustrates the signaling pathway affected by non-selective NSAIDs like this compound and Ibuprofen.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid releases COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1->Prostaglandin H2 (PGH2) GI Mucosal Protection GI Mucosal Protection COX-1->GI Mucosal Protection maintains COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Phospholipase A2->Phospholipids This compound / Ibuprofen This compound / Ibuprofen This compound / Ibuprofen->COX-1 inhibits This compound / Ibuprofen->COX-2 inhibits cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Drug Preparation Drug Preparation Animal Model Selection->Drug Preparation Grouping of Animals Grouping of Animals Drug Preparation->Grouping of Animals Induction of Condition Induction of Condition Grouping of Animals->Induction of Condition Drug Administration Drug Administration Induction of Condition->Drug Administration Observation & Measurement Observation & Measurement Drug Administration->Observation & Measurement Data Collection Data Collection Observation & Measurement->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

References

A Comparative Analysis of the Analgesic Properties of Fenclorac and Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the experimental data supporting the efficacy of Fenclorac, a nonsteroidal anti-inflammatory drug (NSAID), in comparison to the widely recognized standard, Diclofenac. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This publication provides a comprehensive comparison of the analgesic and anti-inflammatory properties of this compound against Diclofenac, a potent and globally utilized NSAID. The following sections present quantitative data from key preclinical assays, detailed experimental protocols for the cited studies, and visual representations of the underlying mechanism of action and experimental workflows to facilitate a thorough understanding of their comparative pharmacology.

Data Presentation: Comparative Analgesic and Anti-inflammatory Efficacy

The analgesic and anti-inflammatory potencies of this compound and Diclofenac have been evaluated in several standard preclinical models. The median effective dose (ED50) is a key metric used to compare the potency of drugs, representing the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.

AssayThis compound (ED50 mg/kg)Diclofenac (ED50 mg/kg)Animal Model
Carrageenan-Induced Paw Edema7.9[1]7.2Rat
Acetic Acid-Induced Writhing168Not available in cited sourcesMouse
Randall-Selitto TestNot available in cited sources7.20[2][3]Rat

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for both this compound and Diclofenac, as with other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][4][6][7] By blocking COX enzymes, this compound and Diclofenac reduce the production of prostaglandins, thereby exerting their analgesic and anti-inflammatory effects. Diclofenac has been shown to have a preferential inhibition of COX-2.[8]

Prostaglandin Synthesis Pathway Inhibition Mechanism of Action of this compound and Diclofenac Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation This compound / Diclofenac This compound / Diclofenac This compound / Diclofenac->COX-1 / COX-2 Inhibition

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the anti-inflammatory activity of a compound.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the plantar surface of the rat's right hind paw.

  • Drug Administration: Test compounds (this compound or Diclofenac) or a vehicle control are administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The increase in paw volume is calculated as the percentage of swelling compared to the baseline volume. The ED50 is then determined by plotting the percentage of inhibition of edema against the log dose of the compound.

Acetic Acid-Induced Writhing Test

This assay is a common method for screening peripheral analgesic activity.

  • Animal Model: Swiss albino mice are commonly used.

  • Drug Administration: The test compounds (this compound or Diclofenac) or a vehicle control are administered orally or subcutaneously.

  • Induction of Writhing: After a set period (e.g., 30 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ED50 is determined from the dose-response curve.

Randall-Selitto Test (Paw Pressure Test)

This test measures the pain threshold in response to a mechanical stimulus.

  • Animal Model: Rats are typically used in this assay.

  • Induction of Hyperalgesia: Inflammation and hypersensitivity to pain can be induced by injecting a substance like carrageenan into the paw.

  • Drug Administration: The test compounds or a vehicle are administered prior to the pain threshold measurement.

  • Measurement of Pain Threshold: A device that applies a gradually increasing mechanical force to the dorsal surface of the paw is used. The force at which the animal withdraws its paw is recorded as the pain threshold.

  • Data Analysis: The increase in the pain threshold (in grams) is measured at different time points after drug administration. The ED50 is calculated based on the dose-dependent increase in the pain withdrawal threshold.

Experimental Workflow for Analgesic Testing General Experimental Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Nociceptive Challenge cluster_3 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Induction of Pain/Inflammation Induction of Pain/Inflammation Drug Administration->Induction of Pain/Inflammation Observation & Measurement Observation & Measurement Induction of Pain/Inflammation->Observation & Measurement Data Analysis Data Analysis Observation & Measurement->Data Analysis ED50 Determination ED50 Determination Data Analysis->ED50 Determination

Figure 2: A generalized workflow for preclinical analgesic assays.

References

A Comparative Analysis of the Therapeutic Ratio of Fenclorac, Aspirin, and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the therapeutic ratio of non-steroidal anti-inflammatory drugs (NSAIDs) is paramount for assessing their potential clinical utility and safety profile. This guide provides a detailed comparison of fenclorac, a potent NSAID, with the widely used agents aspirin and indomethacin, focusing on their therapeutic ratios derived from preclinical experimental data.

Quantitative Comparison of Efficacy and Toxicity

The therapeutic ratio, an indicator of a drug's safety margin, is often assessed by comparing the dose required for a therapeutic effect to the dose that elicits toxicity. The following table summarizes key preclinical data for this compound, aspirin, and indomethacin, providing a basis for comparing their therapeutic windows.

ParameterThis compoundAspirinIndomethacin
Anti-inflammatory Potency (ED₅₀) 7.9 mg/kg~102.7 mg/kg~2.7 mg/kg
Antipyretic Potency 77x Aspirin, >2x IndomethacinBaseline---
Acute Oral Lethality (LD₅₀) in Rats 285 mg/kg------
Acute Gastric Lesion (UD₅₀) in Rats 7 mg/kg------
Calculated Therapeutic Index (LD₅₀/ED₅₀) ~36.1------
Calculated Gastric Irritancy Index (UD₅₀/ED₅₀) ~0.89------

ED₅₀ (Median Effective Dose) in the carrageenan paw edema assay in rats. Aspirin's ED₅₀ is calculated based on this compound being 13 times more potent.[1] Indomethacin's ED₅₀ is calculated based on this compound being 0.3 times as potent.[1] UD₅₀ (Median Ulcerogenic Dose) Data for Aspirin and Indomethacin LD₅₀ and UD₅₀ were not available in the same comparative study.

Experimental Protocols

The data presented above are derived from established preclinical models designed to assess the anti-inflammatory, antipyretic, and toxicological properties of NSAIDs.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis A Sprague-Dawley rats B Fasting overnight A->B C Oral administration of test compounds (this compound, Aspirin, Indomethacin) or vehicle B->C D Subplantar injection of 1% carrageenan into the right hind paw C->D E Measure paw volume at regular intervals (e.g., 3 hours post-carrageenan) D->E F Calculate percentage inhibition of edema compared to control E->F G Determine ED₅₀ (dose causing 50% inhibition) F->G G cluster_0 Cell Membrane cluster_1 Arachidonic Acid Cascade cluster_2 NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) GI Protection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever This compound\nAspirin\nIndomethacin This compound Aspirin Indomethacin This compound\nAspirin\nIndomethacin->COX-1 (Constitutive) This compound\nAspirin\nIndomethacin->COX-2 (Inducible)

References

A Comparative Analysis of the Antipyretic Efficacy of Fenclorac and Phenylbutazone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Fenclorac and phenylbutazone have demonstrated significant therapeutic effects, including their ability to reduce fever. This guide provides a detailed comparison of the antipyretic properties of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these agents.

Quantitative Comparison of Potency

DrugAnti-inflammatory Potency (Carrageenan Paw Edema Assay in Rats)Antipyretic Potency (Brewer's Yeast-Induced Pyrexia in Rats)
This compound 3.4 times more potent than phenylbutazone[1]Significantly more potent than aspirin and indomethacin[1]
Phenylbutazone ED50 established (this compound is 3.4x more potent)[1]Effective antipyretic agent

Mechanism of Action: Inhibition of Cyclooxygenase

Both this compound and phenylbutazone exert their antipyretic, analgesic, and anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of fever and inflammation. By blocking this pathway, this compound and phenylbutazone reduce the production of prostaglandins in the central nervous system, thereby resetting the hypothalamic thermostat and lowering elevated body temperature.

Cyclooxygenase Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Fever Fever Prostaglandins->Fever Fenclorac_Phenylbutazone This compound or Phenylbutazone Fenclorac_Phenylbutazone->COX_Enzymes Inhibition

Mechanism of action for this compound and phenylbutazone.

Experimental Protocols: Brewer's Yeast-Induced Pyrexia in Rats

The Brewer's yeast-induced pyrexia model is a standard and widely used method for evaluating the antipyretic activity of pharmacological compounds.

Objective: To induce a febrile state in rats and assess the temperature-lowering effects of this compound and phenylbutazone.

Materials:

  • Male Wistar rats (150-200g)

  • Brewer's yeast suspension (15% w/v in sterile saline)

  • This compound

  • Phenylbutazone

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Digital rectal thermometer

Procedure:

  • Acclimatization: Animals are housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle for at least one week prior to the experiment, with free access to food and water.

  • Baseline Temperature: The basal rectal temperature of each rat is recorded using a digital thermometer inserted to a fixed depth.

  • Induction of Pyrexia: A 15% suspension of Brewer's yeast in sterile saline is injected subcutaneously into the dorsal region of the rats at a volume of 10 mL/kg.

  • Post-Induction Temperature: 18 hours after yeast injection, the rectal temperature of each rat is measured again. Only animals showing a significant increase in body temperature (typically >0.5°C) are selected for the study.

  • Drug Administration: The selected febrile rats are divided into groups:

    • Vehicle control group

    • This compound group (at a specified dose)

    • Phenylbutazone group (at a specified dose)

    • Positive control group (e.g., aspirin or indomethacin) The respective substances are administered orally or via the appropriate route.

  • Temperature Monitoring: Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-drug administration.

  • Data Analysis: The mean reduction in rectal temperature for each treatment group is calculated and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the antipyretic effect.

Experimental Workflow for Antipyretic Assay cluster_0 Pre-Experiment cluster_1 Pyrexia Induction cluster_2 Treatment and Monitoring Acclimatization Animal Acclimatization Baseline_Temp Record Baseline Rectal Temperature Acclimatization->Baseline_Temp Yeast_Injection Subcutaneous Brewer's Yeast Injection Baseline_Temp->Yeast_Injection Post_Yeast_Temp Measure Temperature after 18h Yeast_Injection->Post_Yeast_Temp Select_Febrile Select Febrile Animals Post_Yeast_Temp->Select_Febrile Drug_Admin Administer Test Compounds/Vehicle Select_Febrile->Drug_Admin Monitor_Temp Monitor Rectal Temperature at Intervals Drug_Admin->Monitor_Temp Data_Analysis Analyze Temperature Reduction Monitor_Temp->Data_Analysis

Workflow for Brewer's yeast-induced pyrexia model.

Conclusion

Based on the available experimental data, this compound demonstrates a significantly higher potency as an anti-inflammatory and, by extension, likely as an antipyretic agent compared to phenylbutazone. Both compounds share a common mechanism of action through the inhibition of cyclooxygenase enzymes. The Brewer's yeast-induced pyrexia model in rats provides a reliable and standardized method for further quantitative comparisons and the evaluation of novel antipyretic drug candidates. This information is critical for researchers in the selection and development of effective anti-fever therapies.

References

A Head-to-Head In Vivo Comparison of Fenclorac and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data

This guide provides a comprehensive in vivo comparison of the non-steroidal anti-inflammatory drug (NSAID) Fenclorac against other commonly used NSAIDs. The following sections detail the anti-inflammatory, analgesic, and antipyretic properties, as well as the gastrointestinal safety profile of this compound, supported by quantitative data from experimental animal models. Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further research.

Data Presentation: Quantitative Comparison of Efficacy and Safety

The following tables summarize the in vivo efficacy and safety data for this compound in comparison to other NSAIDs.

Table 1: Anti-Inflammatory and Analgesic Efficacy

DrugAnti-Inflammatory Potency (Carrageenan Paw Edema, Rat) ED₅₀ (mg/kg)Relative Potency vs. AspirinRelative Potency vs. PhenylbutazoneRelative Potency vs. IbuprofenRelative Potency vs. Indomethacin
This compound 7.9[1]13x more potent[1]3.4x more potent[1]3x more potent[1]0.3x as potent[1]
Aspirin~102.71---
Phenylbutazone~26.9-1--
Ibuprofen~23.7--1-
Indomethacin~2.4---1

Table 2: Antipyretic Efficacy in Brewer's Yeast-Induced Pyrexia in Rats

DrugRelative Potency vs. AspirinRelative Potency vs. Indomethacin
This compound 77x more potent[1]>2x more potent[1]
Aspirin1-
Indomethacin-1

Table 3: Acute Gastric Safety Profile in Fasted Rats

DrugAcute Gastric Lesion UD₅₀ (mg/kg)
This compound 7[1]
IndomethacinNot explicitly stated in the primary source, but noted to cause extensive and prolonged fecal blood loss.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Assay)

This model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • A 1% solution of carrageenan in sterile saline is prepared.

    • The test compounds (this compound, other NSAIDs, or vehicle) are administered orally or intraperitoneally at various doses.

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of the carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

    • Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema by the drug-treated groups is calculated relative to the vehicle-treated control group.

  • Endpoint: The ED₅₀ (the dose causing 50% inhibition of edema) is determined.

Adjuvant-Induced Arthritis in Rats (Chronic Anti-Inflammatory Assay)

This model is used to evaluate the efficacy of compounds in a model of chronic inflammation resembling rheumatoid arthritis.

  • Animals: Lewis rats.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of one hind paw.

    • Test compounds are administered orally daily, starting either on the day of adjuvant injection (prophylactic model) or after the establishment of arthritis (therapeutic model).

    • The severity of arthritis is assessed by measuring the volume of both the injected and non-injected paws at regular intervals.

    • Other parameters such as body weight, and arthritic score (based on erythema and swelling) can also be monitored.

  • Endpoint: The ability of the compound to reduce paw swelling and improve the arthritic score compared to a control group.

Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Assay)

This model is used to screen for the antipyretic activity of compounds.

  • Animals: Wistar rats.

  • Procedure:

    • A 15-20% suspension of Brewer's yeast in normal saline is prepared.

    • Fever is induced by a subcutaneous injection of the Brewer's yeast suspension (e.g., 10 ml/kg).

    • After a period of time (e.g., 18 hours), the rectal temperature of the rats is measured. Only rats showing a significant increase in temperature (pyrexia) are used.

    • The test compounds are administered orally.

    • Rectal temperature is then measured at regular intervals (e.g., 30, 60, 120, 180 minutes) after drug administration.

  • Endpoint: The reduction in rectal temperature compared to the pre-drug pyretic temperature.

NSAID-Induced Gastric Ulceration in Rats (Safety Assay)

This model assesses the potential of NSAIDs to cause gastric damage.

  • Animals: Wistar rats, fasted for 24 hours with free access to water.

  • Procedure:

    • The test NSAID is administered orally at various doses.

    • After a set period (e.g., 4-6 hours), the rats are euthanized.

    • The stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or lesions in the gastric mucosa.

    • The severity of the ulcers can be scored based on their number and size. The ulcer index is then calculated.

  • Endpoint: The UD₅₀ (the dose causing ulcers in 50% of the animals) is determined.

Mandatory Visualizations

Signaling Pathway of NSAID Action

The primary mechanism of action for this compound and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) PGH2->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammation NSAIDs This compound & other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: General signaling pathway of NSAID action.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Drug_Administration Drug Administration (this compound, other NSAIDs, Vehicle) Animal_Acclimatization->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection 60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 0-5 hours Data_Analysis Data Analysis (% Inhibition, ED50) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Discussion

The in vivo data indicates that this compound is a potent non-steroidal anti-inflammatory agent. Its anti-inflammatory potency is significantly greater than that of aspirin, phenylbutazone, and ibuprofen, although it is less potent than indomethacin in the carrageenan paw edema assay.[1] In a model of developing or established adjuvant arthritis, this compound was found to be more potent than phenylbutazone and aspirin, but less potent than indomethacin.[1]

This compound demonstrates remarkable antipyretic activity, being substantially more potent than both aspirin and indomethacin in reducing fever in rats.[1] This suggests a strong inhibitory effect on prostaglandin synthesis within the central nervous system.

Regarding its safety profile, this compound has a gastric lesion UD₅₀ of 7 mg/kg in fasted rats.[1] Notably, studies using ⁵¹Cr-tagged erythrocytes indicated that at twice the therapeutic ED₅₀ dose, this compound did not cause significant fecal blood loss, in contrast to indomethacin which led to extensive and prolonged fecal blood loss.[1] This suggests a potentially more favorable gastrointestinal safety profile for this compound compared to indomethacin.

References

Reproducibility of Fenclorac's Anti-Inflammatory Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Fenclorac and other non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available quantitative data for this compound, this document focuses on summarizing the existing information and comparing it with more extensively studied alternatives, namely Indomethacin, Ibuprofen, and Diclofenac. The guide aims to offer a framework for researchers seeking to evaluate and potentially reproduce findings related to this compound's anti-inflammatory effects.

Executive Summary

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is sparse and primarily from older sources.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundAdministration RouteED50 (mg/kg)Relative Potency (vs. Aspirin)Source
This compound Oral7.913x[1]
Indomethacin Intraperitoneal5-[3]
Ibuprofen ---Data not available in cited sources
Diclofenac Oral3.74 ± 1.39-[4]
Aspirin --1x[1]
Phenylbutazone --3.4x[1]

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
This compound Data not availableData not availableData not available
Indomethacin Data not availableData not availableData not available
Ibuprofen Data not availableData not availableData not available
Diclofenac Data not availableData not availableData not available
Celecoxib (Reference) 9.40.08117.5[5]

Note: The lack of specific IC50 values for this compound and some common NSAIDs in the provided search results prevents a direct comparison of their COX inhibition profiles.

Experimental Protocols

To ensure the reproducibility of the cited anti-inflammatory data, detailed experimental methodologies are crucial. Below are standardized protocols for the key in vivo and in vitro assays.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[2][6][7][8][9]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (lambda, Type IV)

  • Test compound (this compound) and reference drugs (e.g., Indomethacin, Diclofenac)

  • Vehicle for drug administration

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer the test compound and reference drugs orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The ED50 value, the dose that causes 50% inhibition of edema, can then be determined.[3]

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.[10][11][12]

Objective: To assess the ability of a test compound to suppress the development of systemic inflammatory disease.

Materials:

  • Lewis rats

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Test compound (this compound) and reference drugs

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a footpad.

  • Drug Administration: Begin administration of the test compound and reference drugs on the day of adjuvant injection or after the onset of clinical signs of arthritis, and continue for a specified period (e.g., 14-28 days).

  • Assessment of Arthritis: Monitor the animals regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Paw volume or thickness should be measured periodically.

  • Data Analysis: Compare the changes in paw volume and arthritis scores between the treated and control groups to determine the efficacy of the test compound.

Mandatory Visualization

Signaling Pathway: Prostaglandin Synthesis and NSAID Inhibition

The primary mechanism of action for this compound and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

G membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., injury) cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids This compound & Other NSAIDs nsaids->cox Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The following diagram illustrates the key steps in the carrageenan-induced paw edema model for evaluating the anti-inflammatory effects of this compound.

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping & Baseline Paw Volume Measurement acclimatization->grouping treatment Drug Administration (this compound, Comparators, Vehicle) grouping->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement (1-5 hours) induction->measurement analysis Data Analysis (% Inhibition, ED50) measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

References

Cross-Validation of Fenclorac's Efficacy Across Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenclorac's pharmacological effects in various established animal models. The data presented is intended to offer an objective evaluation of its anti-inflammatory, analgesic, and antipyretic properties, benchmarked against other non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols and conceptual diagrams are included to support the interpretation of the presented data and to facilitate the design of future preclinical studies.

Quantitative Comparison of this compound's Efficacy and Safety

The following table summarizes the key quantitative data on this compound's performance in different preclinical assays, alongside comparative data for other common NSAIDs. This allows for a direct assessment of its potency and therapeutic index.

Parameter Animal Model This compound Aspirin Phenylbutazone Ibuprofen Indomethacin Reference
Anti-inflammatory Activity (ED50) Carrageenan Paw Edema (Rat)7.9 mg/kg~102.7 mg/kg (13x less potent)~26.9 mg/kg (3.4x less potent)~23.7 mg/kg (3x less potent)~2.4 mg/kg (0.3x as potent)[1]
Anti-inflammatory Activity Adjuvant Arthritis (Rat)More potentLess potentMore potent-Less potent[1]
Antipyretic Activity Brewer's Yeast-Induced Hyperthermia (Rat)Highly potent (77x more potent than Aspirin; >2x more potent than Indomethacin)77x less potent-->2x less potent[1]
Analgesic Activity Antinociceptive TestsPeripheral activity----[1]
Acute Oral Lethality (LD50) Rat285 mg/kg----[1]
Acute Oral Lethality (LD50) Mouse430 mg/kg----[1]
Gastric Ulcerogenic Potential (UD50) Fasted Rat7 mg/kg----[1]
Fecal Blood Loss Rat (at 2x therapeutic ED50 for 12 days)Not significant---Extensive and prolonged[1]

Mechanism of Action: Cyclooxygenase Inhibition

This compound, as a non-steroidal anti-inflammatory drug (NSAID), is understood to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGG2, PGH2) Prostaglandins (PGG2, PGH2) COX-1 (constitutive)->Prostaglandins (PGG2, PGH2) Platelet Aggregation Platelet Aggregation COX-1 (constitutive)->Platelet Aggregation Stomach Lining Protection Stomach Lining Protection COX-1 (constitutive)->Stomach Lining Protection COX-2 (inducible)->Prostaglandins (PGG2, PGH2) Inflammation Inflammation Prostaglandins (PGG2, PGH2)->Inflammation Pain Pain Prostaglandins (PGG2, PGH2)->Pain Fever Fever Prostaglandins (PGG2, PGH2)->Fever This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 (constitutive) Inhibits This compound (NSAID)->COX-2 (inducible) Inhibits

Caption: Conceptual signaling pathway of NSAIDs like this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Objective: To assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (this compound or vehicle) is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

    • The ED50 (the dose causing 50% inhibition of edema) is then calculated.

2. Brewer's Yeast-Induced Hyperthermia in Rats (Antipyretic)

  • Objective: To evaluate the antipyretic effect of a compound.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • The basal rectal temperature of each rat is recorded using a digital thermometer.

    • A 20% aqueous suspension of Brewer's yeast is injected subcutaneously (s.c.) into the back of the rats.

    • 18-24 hours post-injection, the rectal temperature is measured again. Only rats showing an increase in temperature of at least 0.5°C are selected for the study.

    • The selected hyperthermic rats are administered the test compound (this compound or vehicle) orally.

    • Rectal temperature is then recorded at regular intervals (e.g., 1, 2, and 3 hours) post-dosing.

    • The reduction in temperature is compared to the vehicle control group.

3. Acetic Acid-Induced Writhing in Mice (Analgesic)

  • Objective: To screen for peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25g).

  • Procedure:

    • Animals are pre-treated with the test compound (this compound or vehicle) orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Immediately after the injection, the mice are placed in an observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory and analgesic compound like this compound.

Preclinical Evaluation Workflow cluster_screening Initial Screening cluster_efficacy Efficacy Models cluster_safety Safety & Tolerability Acute Toxicity (LD50) Acute Toxicity (LD50) Anti-inflammatory Anti-inflammatory Acute Toxicity (LD50)->Anti-inflammatory In-vitro COX Inhibition Assay In-vitro COX Inhibition Assay In-vitro COX Inhibition Assay->Anti-inflammatory Carrageenan Paw Edema Carrageenan Paw Edema Anti-inflammatory->Carrageenan Paw Edema Adjuvant Arthritis Adjuvant Arthritis Anti-inflammatory->Adjuvant Arthritis Analgesic Analgesic Acetic Acid Writhing Acetic Acid Writhing Analgesic->Acetic Acid Writhing Tail Flick / Hot Plate Tail Flick / Hot Plate Analgesic->Tail Flick / Hot Plate Antipyretic Antipyretic Brewer's Yeast Hyperthermia Brewer's Yeast Hyperthermia Antipyretic->Brewer's Yeast Hyperthermia Carrageenan Paw Edema->Analgesic Adjuvant Arthritis->Analgesic Acetic Acid Writhing->Antipyretic Tail Flick / Hot Plate->Antipyretic Gastric Ulceration Gastric Ulceration Brewer's Yeast Hyperthermia->Gastric Ulceration Fecal Blood Loss Fecal Blood Loss Gastric Ulceration->Fecal Blood Loss

References

Fenclorac's Immunomodulatory Profile: A Comparative Analysis of its Effects on Cellular Immune Mechanisms Against Other NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive analysis of the non-steroidal anti-inflammatory drug (NSAID) Fenclorac reveals distinct effects on cellular immune mechanisms when compared to other widely used NSAIDs. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's impact on lymphocyte proliferation and cytokine production, highlighting its unique position within the NSAID class.

While most NSAIDs exert their primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis, their influence on the cellular immune system is varied and complex.[1][2][3] Prostaglandins themselves are known to possess immunomodulating properties, and their inhibition can lead to a range of effects on immune cell function.[4] This guide delves into the specific immunomodulatory characteristics of this compound, drawing comparisons with other NSAIDs based on available in vitro and in vivo studies.

Executive Summary

This guide presents a detailed comparison of this compound's effects on key cellular immune mechanisms versus other NSAIDs. The primary findings indicate that this compound, a phenylacetic acid derivative, exhibits a significant suppressive effect on lymphocyte proliferation at therapeutic concentrations, a characteristic not shared by another phenylacetic acid derivative, diclofenac, at its therapeutic levels. While direct comparative data on this compound's effect on cytokine production is limited, this guide provides a thorough comparison of the known effects of other major NSAIDs on key inflammatory cytokines to serve as a benchmark for future research.

Comparison of Effects on Lymphocyte Proliferation

Experimental data indicates that this compound has a distinct impact on the proliferation of lymphocytes, a cornerstone of the adaptive immune response. In vitro studies on phytohaemagglutinin (PHA)-stimulated human lymphocytes have shown that fenclofenac, a closely related compound to this compound, demonstrates a concentration-dependent effect on lymphocyte replication.

At lower concentrations, both fenclofenac and diclofenac were found to enhance lymphocyte proliferation in some subjects, an effect attributed to the inhibition of cyclo-oxygenase. However, at higher concentrations, both drugs suppressed replicative growth. A crucial distinction arises when considering therapeutic concentrations. At levels typically found in a patient's blood during treatment, fenclofenac significantly suppresses lymphocyte proliferation in vitro.[5] In contrast, therapeutic concentrations of diclofenac do not exhibit this suppressive effect.[5] This suggests that this compound may possess a more pronounced immunosuppressive activity on lymphocyte populations compared to diclofenac.

Further in vivo studies in rats have substantiated the suppressive effect of fenclofenac on lymphocyte populations. Following total body irradiation, administration of fenclofenac was shown to retard the regeneration of lymphocytes, including CD4+, CD8+, and B-lymphocyte subsets.[4] This effect is believed to stem from interference with the replicative growth of these immune cells.[4]

DrugCell TypeMitogen/StimulusConcentrationEffect on ProliferationReference
Fenclofenac Human LymphocytesPhytohaemagglutinin (PHA)High TherapeuticSuppression of replicative growth[5]
Fenclofenac Rat LymphocytesTotal Body Irradiation150 mg/kg/dayRetarded regeneration of CD4+, CD8+, and B-lymphocytes[4]
Diclofenac Human LymphocytesPhytohaemagglutinin (PHA)TherapeuticInactive in lymphocyte suppression[5]
Diclofenac Human T-lymphocytes & Macrophages-Pharmacological dosesInhibition of Kv1.3 expression, impairing activation and proliferation[1]
Indomethacin Rat Splenic T and B lymphocytesAdjuvant1 or 2 mg/kgDepressed T-cell proliferation, partially reversed B-cell hyporesponsiveness[6]
Indomethacin Mouse Spleen CellsPhytohaemagglutinin (PHA), Concanavalin A (Con A)In vitro & In vivoInduced strong lymphocyte proliferation[7]

Comparison of Effects on Cytokine Production

Studies on other NSAIDs have revealed a heterogeneous landscape of effects on cytokine production, which can be dependent on the specific drug, its concentration, the cell type, and the inflammatory stimulus. For instance, diclofenac has been shown to diminish the excretion of pro- and anti-inflammatory cytokines by dendritic cells.[2][8] Indomethacin, on the other hand, has been reported to increase the production of leukocyte migration inhibitory factor (LMIF) induced by PHA.[9]

The table below summarizes the effects of various NSAIDs on the production of major pro-inflammatory cytokines.

DrugCytokine(s)Cell Type/ModelEffectReference
Diclofenac IL-6, TNF-α, IL-10Human monocyte-derived and murine bone-marrow derived dendritic cellsDiminished TLR-induced excretion[2][8]
Diclofenac IL-2Stimulated Jurkat T-cellsBlocked production[1]
Ibuprofen IL-6, TNF-α, IL-10Human monocyte-derived and murine bone-marrow derived dendritic cellsDiminished TLR-induced excretion[2][8]
Celecoxib IL-6, TNF-α, IL-10Human monocyte-derived and murine bone-marrow derived dendritic cellsDiminished TLR-induced excretion[2][8]
Indomethacin Leukocyte Migration Inhibitory Factor (LMIF)PHA-stimulated T-cellsSignificantly increased production[9]

Experimental Protocols

Lymphocyte Proliferation Assay (Phytohaemagglutinin Stimulation)

Objective: To assess the in vitro effect of NSAIDs on the proliferation of human lymphocytes stimulated with a mitogen.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Lymphocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal calf serum, antibiotics, and L-glutamine.

  • Drug Treatment: Cells are pre-incubated with various concentrations of the test NSAID (e.g., Fenclofenac, Diclofenac) or a vehicle control for a specified period.

  • Mitogen Stimulation: Lymphocyte proliferation is induced by adding phytohaemagglutinin (PHA) to the cell cultures.

  • Proliferation Measurement: After a defined incubation period (typically 72 hours), the rate of lymphocyte proliferation is quantified. This is traditionally done by measuring the incorporation of [³H]-thymidine into the DNA of dividing cells. The radioactivity is measured using a scintillation counter and expressed as counts per minute (CPM).

  • Data Analysis: The results are expressed as the percentage of suppression or enhancement of proliferation compared to the control (mitogen-stimulated cells without the drug).

Cytokine Production Assay (LPS Stimulation of Dendritic Cells)

Objective: To determine the effect of NSAIDs on the production of pro- and anti-inflammatory cytokines by dendritic cells.

Methodology:

  • Cell Differentiation: Human monocyte-derived dendritic cells (moDCs) are generated from peripheral blood monocytes cultured with GM-CSF and IL-4.

  • Drug Treatment: Differentiated moDCs are pre-incubated with different concentrations of the NSAID (e.g., Diclofenac, Ibuprofen, Celecoxib) or a vehicle control.

  • Inflammatory Stimulation: Cytokine production is induced by stimulating the moDCs with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatants are measured using a sensitive and specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The cytokine concentrations in the drug-treated groups are compared to the control group (LPS-stimulated cells without the drug) to determine the inhibitory or stimulatory effect of the NSAID.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes described, the following diagrams have been generated using Graphviz (DOT language).

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibition Fenclorac_Diclofenac This compound / Diclofenac

Caption: General mechanism of action for NSAIDs.

Lymphocyte_Proliferation_Assay Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Culture_Lymphocytes Culture Lymphocytes Isolate_PBMCs->Culture_Lymphocytes Add_NSAID Add this compound or other NSAIDs Culture_Lymphocytes->Add_NSAID Add_Mitogen Stimulate with Phytohaemagglutinin (PHA) Add_NSAID->Add_Mitogen Incubate Incubate for 72 hours Add_Mitogen->Incubate Add_Thymidine Add [3H]-Thymidine Incubate->Add_Thymidine Measure_Incorporation Measure [3H]-Thymidine Incorporation Add_Thymidine->Measure_Incorporation

Caption: Experimental workflow for a lymphocyte proliferation assay.

Cytokine_Production_Pathway cluster_extracellular Extracellular cluster_cell Dendritic Cell LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade Gene_Transcription Gene Transcription Signaling_Cascade->Gene_Transcription Cytokine_Production Production of IL-6, TNF-α, IL-10 Gene_Transcription->Cytokine_Production NSAIDs Diclofenac, Ibuprofen, Celecoxib NSAIDs->Signaling_Cascade Inhibition

Caption: Simplified signaling pathway for cytokine production.

Conclusion

The available evidence suggests that this compound possesses distinct immunomodulatory properties compared to other NSAIDs, particularly concerning its effect on lymphocyte proliferation. Its ability to suppress lymphocyte replication at therapeutic concentrations sets it apart from diclofenac and warrants further investigation into its potential as an immunosuppressive agent. While direct comparative data on its influence on cytokine production remains elusive, the established effects of other NSAIDs provide a crucial context for future studies. A deeper understanding of this compound's interactions with specific cellular immune pathways will be vital for optimizing its clinical application and for the development of novel anti-inflammatory and immunomodulatory therapies.

References

Comparative analysis of fecal blood loss with Fenclorac and indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of fecal blood loss associated with the use of two non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and lornoxicam. The data presented is derived from a double-blind, parallel-group, placebo-controlled study in healthy male subjects.

Data Presentation

The following table summarizes the median total fecal blood loss during a pre-treatment phase and at two intervals during treatment with indomethacin, lornoxicam, or a placebo.

Treatment GroupPre-treatment (ml)Week 2 of Treatment (ml)Week 4 of Treatment (ml)
Indomethacin 2.877.047.75
Lornoxicam 3.333.955.71
Placebo 4.553.644.13

Data sourced from a study involving 45 healthy men.[1]

The results indicate that indomethacin was associated with a higher median fecal blood loss compared to both lornoxicam and placebo during the treatment periods.[1] While the differences between the treatment groups were not statistically significant (P = 0.081 for the second week and P = 0.383 for the fourth week), the data suggests a trend towards increased gastrointestinal bleeding with indomethacin.[1]

Experimental Protocols

The methodology for the key experiment measuring fecal blood loss is detailed below.

Study Design: A double-blind, parallel-group, placebo-controlled study was conducted with 45 healthy male volunteers aged 21-34 years.[1]

Procedure for Measuring Fecal Blood Loss:

  • Baseline Endoscopy: An initial endoscopic examination of the gastric and duodenal mucosa was performed on all subjects.[1]

  • Erythrocyte Labeling: On day 0, subjects received an intravenous injection of their own red blood cells (autologous erythrocytes) that had been labeled with 51-Chromium (51Cr).[1]

  • Fecal Collection: Complete daily fecal collections were made during three periods: days 6-12 (pre-treatment), days 20-26 (second week of treatment), and days 34-40 (fourth week of treatment).[1]

  • Drug Administration: The subjects received their assigned treatment (lornoxicam 4 mg twice daily, indomethacin 50 mg twice daily, or placebo) from day 13 to day 41.[1]

  • Fecal Blood Loss Calculation: The amount of blood in the feces was calculated based on the specific activity of 51Cr in the blood and fecal samples.[1]

  • Final Endoscopy: A second endoscopy was performed 4-8 hours after the final dose of the medication to assess the mucosal appearance, which was graded on a 5-point scale.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the measurement of fecal blood loss.

G cluster_setup Setup Phase cluster_collection Data Collection Phase cluster_analysis Analysis Phase A Initial Endoscopic Examination B Autologous Erythrocyte Labeling with 51Cr A->B C Intravenous Injection of Labeled Erythrocytes B->C D Pre-treatment Fecal Collection (Days 6-12) C->D E Drug Administration (Days 13-41) - Indomethacin - Lornoxicam - Placebo D->E F Treatment Fecal Collection 1 (Days 20-26) E->F G Treatment Fecal Collection 2 (Days 34-40) E->G I Final Endoscopic Examination E->I H Calculation of Fecal Blood Loss from 51Cr Activity F->H G->H

Experimental workflow for fecal blood loss measurement.

References

Safety Operating Guide

Proper Disposal of Fenclorac: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Fenclorac, a halogenated organic compound, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a chlorinated acetic acid derivative, this compound is classified as a hazardous waste and requires specific handling and disposal procedures. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific hazard information and handling instructions. In the absence of a specific SDS for this compound, general precautions for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal hazardous waste regulations. The following is a general protocol for the disposal of halogenated organic compounds like this compound.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

    • Collect this compound waste in a dedicated, properly labeled hazardous waste container. Halogenated organic waste should be kept separate from non-halogenated organic waste.[1][2]

  • Container Selection and Labeling:

    • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and its CAS number (36616-52-1). The label should also indicate the hazards associated with the chemical (e.g., "Toxic," "Harmful to Aquatic Life").

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life and is not permissible by regulations.

III. Quantitative Data Summary

The following table summarizes key identification and hazard data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 36616-52-1[3][4][5][6]
Molecular Formula C₁₄H₁₆Cl₂O₂[3][6]
Hazard Classification Halogenated Organic Compound, Hazardous Waste

IV. Experimental Protocols Cited

This document provides procedural guidance for disposal and does not cite specific experimental protocols for research involving this compound. All laboratory work should be conducted in accordance with your institution's approved research protocols and safety guidelines.

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Fenclorac_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE A->B C Segregate this compound Waste B->C D Use Compatible, Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact EHS for Waste Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Fenclorac

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fenclorac (CAS No. 36616-52-1) was not publicly available through the conducted searches. The following guidance is based on general principles of laboratory safety for handling potentially hazardous research chemicals. This information is not a substitute for a substance-specific SDS, which should be obtained from the chemical supplier before handling.

Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound due to the absence of comprehensive safety data. The following operational and disposal plans are provided as a baseline for safe laboratory practices.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound.[1][2] Based on general best practices for handling chemicals of unknown toxicity, the following minimum PPE is recommended:[1][3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against splashes and potential irritants.[1][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Glove compatibility should be verified with the supplier.[3][5]
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[3][4]
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation exposure to powders or vapors.[5]
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ensure easy access to an emergency eyewash station and safety shower.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Storage: Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents. The container must be clearly labeled and tightly sealed.

Operational_Workflow_for_Handling_this compound cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep1 Don Appropriate PPE Prep2 Prepare Work Area in Fume Hood Prep1->Prep2 Handle1 Weigh and Transfer this compound Prep2->Handle1 Handle2 Prepare Solution Handle1->Handle2 Post1 Decontaminate Work Area Handle2->Post1 Post2 Properly Store or Dispose of this compound Post1->Post2 Post3 Remove and Dispose of PPE Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Operational workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[6][7]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, contaminated PPE (gloves, liners, etc.), and cleaning materials in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the mixture with their approximate concentrations.[6][7]

Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Store waste in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

  • Do not dispose of this compound down the drain or in regular trash.[6][7]

Emergency Spill Response

In the event of a spill, prioritize personal safety and the containment of the material.

For a Small Spill (manageable by trained lab personnel):

  • Alert colleagues and restrict access to the area.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using a chemical spill kit. For a solid, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid, surround the spill with absorbent material, working from the outside in.[9][10][11]

  • Clean up the residue using appropriate tools (e.g., plastic scoop) and place it in a labeled hazardous waste container.[9][12]

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[10]

  • Report the incident to the laboratory supervisor.

For a Large Spill (or any spill you are not comfortable handling):

  • Evacuate the area immediately. [11]

  • Alert others and prevent entry to the spill area.

  • Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with details of the spill.[11]

Spill_Response_Workflow cluster_SmallSpill Small Spill Response cluster_LargeSpill Large Spill Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Hazardous Spill Assess->LargeSpill Alert Alert Colleagues SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean and Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose PreventEntry Prevent Entry Evacuate->PreventEntry CallHelp Call Emergency Response PreventEntry->CallHelp

Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenclorac
Reactant of Route 2
Fenclorac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.